VU0238441
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAQTWNDRFRVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VU0238441: A Technical Guide for M1 Receptor Positive Allosteric Modulator Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0238441 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). As a PAM, this compound does not directly activate the M1 receptor but enhances its response to the endogenous neurotransmitter, acetylcholine. This mechanism of action offers a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, by preserving the natural spatio-temporal patterns of neuronal signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its activity as an M1 receptor PAM.
| Parameter | Value | Description |
| EC50 | The molar concentration of this compound that produces 50% of the maximal potentiation of the acetylcholine response. | |
| pEC50 | The negative logarithm of the EC50 value, often used for easier comparison of potencies. | |
| pKB | The negative logarithm of the equilibrium dissociation constant (KB) of this compound for the allosteric site on the M1 receptor. | |
| α (Cooperativity Factor) | A measure of the extent to which this compound enhances the affinity of acetylcholine for the M1 receptor. An α value greater than 1 indicates positive cooperativity. | |
| β (Cooperativity Factor) | A measure of the extent to which this compound enhances the efficacy of acetylcholine at the M1 receptor. A β value greater than 1 indicates increased maximal response. | |
| Selectivity | The ratio of potency or affinity for the M1 receptor compared to other muscarinic receptor subtypes (M2-M5) and other off-target proteins. |
Note: Specific numerical values for this compound are not consistently available in the public domain and require access to proprietary research data. The table structure is provided for the insertion of such data when available.
M1 Receptor Signaling Pathways Modulated by this compound
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[1] this compound, as a positive allosteric modulator, enhances the signaling cascade initiated by acetylcholine binding to the M1 receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize M1 receptor positive allosteric modulators like this compound.
Calcium Mobilization Assay
This assay is a primary functional screen to measure the potentiation of the acetylcholine-induced intracellular calcium increase by this compound.
Workflow:
Detailed Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor in appropriate growth medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Plate cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). The final dye concentration will depend on the specific kit instructions.
-
Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light. Some protocols may include a probenecid (B1678239) solution to prevent dye leakage.[2]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Also, prepare a range of concentrations of acetylcholine (or another M1 agonist) in assay buffer.
-
Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 2-15 minutes).
-
Add the acetylcholine dilutions to the wells and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
For each concentration of this compound, generate a dose-response curve for acetylcholine.
-
Determine the EC50 of acetylcholine in the presence and absence of different concentrations of this compound.
-
The potentiation by this compound will be observed as a leftward shift in the acetylcholine dose-response curve.
-
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay provides a more proximal readout of Gαq-coupled receptor activation by measuring the accumulation of inositol phosphates, a downstream product of phospholipase C activity.[3]
Workflow:
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture and plate M1-expressing cells as described for the calcium mobilization assay.
-
For radiometric detection, incubate the cells with a medium containing [³H]-myo-inositol for 18-24 hours to allow for its incorporation into cellular phosphoinositides.
-
-
Assay Procedure:
-
Wash the cells with an inositol-free medium.
-
Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl, typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).
-
Add serial dilutions of this compound or vehicle control and incubate for a specified period.
-
Add various concentrations of acetylcholine and incubate for 30-60 minutes at 37°C.
-
-
Detection and Analysis:
-
Terminate the reaction by lysing the cells (e.g., with a mild acid or detergent-based lysis buffer).
-
For HTRF (Homogeneous Time-Resolved Fluorescence) detection: Add the HTRF IP-One kit reagents (an IP1-d2 acceptor and an anti-IP1 cryptate-labeled antibody) to the cell lysate and incubate. Read the fluorescence on a compatible plate reader.
-
For radiometric detection: Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography and quantify the radioactivity using a scintillation counter.
-
Analyze the data by plotting the acetylcholine dose-response curves in the presence and absence of this compound to determine the potentiation effect.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of this compound on M1 receptor-mediated changes in ion channel activity and neuronal excitability in individual neurons.
Workflow:
Detailed Protocol:
-
Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents or use primary cultured neurons.
-
Prepare the external (artificial cerebrospinal fluid, aCSF) and internal (pipette) solutions with appropriate ionic compositions.
-
-
Recording:
-
Identify a target neuron under a microscope and approach it with a glass micropipette filled with the internal solution.
-
Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.[4]
-
In voltage-clamp mode, hold the membrane potential at a specific voltage (e.g., -70 mV) and record ionic currents.
-
In current-clamp mode, inject a known amount of current and record the membrane potential and action potential firing.
-
-
Drug Application:
-
Record baseline activity.
-
Apply a known concentration of acetylcholine via the perfusion system and record the M1 receptor-mediated response (e.g., a slow depolarization in current-clamp or a change in holding current in voltage-clamp).
-
Wash out the acetylcholine to allow the cell to return to baseline.
-
Perfuse the slice with a solution containing this compound for a set duration.
-
Re-apply the same concentration of acetylcholine in the continued presence of this compound and record the response.
-
-
Data Analysis:
-
Measure the amplitude and duration of the acetylcholine-induced response both in the absence and presence of this compound.
-
A potentiation of the response by this compound will be observed as an increase in the amplitude and/or duration of the acetylcholine-mediated electrical event.
-
Conclusion
This compound represents a valuable research tool and a potential therapeutic lead for disorders characterized by cholinergic dysfunction. The data and protocols presented in this guide provide a framework for the comprehensive in vitro characterization of this compound and other M1 receptor positive allosteric modulators. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data to advance our understanding of M1 receptor pharmacology and its therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
VU0238441: A Comprehensive Technical Guide for Researchers
An In-depth Overview of the Pan-Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator
VU0238441 is a potent, pan-muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM).[1] This small molecule has garnered significant interest within the research community for its ability to enhance the signaling of acetylcholine (ACh) at four of the five muscarinic receptor subtypes (M1, M2, M3, and M5), with little to no activity at the M4 receptor. This guide provides a detailed technical overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental protocols utilized in its characterization.
Pharmacological Profile
This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding event potentiates the receptor's response to ACh without directly activating the receptor itself.
Quantitative Pharmacological Data
The potency of this compound has been characterized across the five human muscarinic receptor subtypes using in vitro assays. The following table summarizes the key quantitative data for this compound.
| Receptor Subtype | EC50 (μM) |
| M1 | 3.2 |
| M2 | 2.8 |
| M3 | 2.2 |
| M4 | >10 |
| M5 | 2.1 |
EC50 (half maximal effective concentration) values represent the concentration of this compound required to produce 50% of the maximal potentiation of the acetylcholine response. Data sourced from MedchemExpress.[1]
Mechanism of Action and Signaling Pathways
This compound enhances the signaling of the M1, M2, M3, and M5 muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The signaling pathways activated by these receptors are primarily determined by the G-protein to which they couple.
-
M1, M3, and M5 Receptors: These receptors predominantly couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 Receptor: This receptor subtype couples to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors, which are positively modulated by this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to determine its potency and efficacy as a positive allosteric modulator. A key experiment is the Gq-mediated intracellular calcium mobilization assay.
Gq-Mediated Intracellular Calcium Mobilization Assay
This assay is used to determine the potentiation of M1, M3, and M5 receptor activation by this compound.
Objective: To measure the ability of this compound to enhance acetylcholine-induced increases in intracellular calcium via Gq-coupled muscarinic receptors.
Materials:
-
A cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).
-
Acetylcholine (orthosteric agonist).
-
This compound (test compound).
-
A fluorescent plate reader capable of kinetic reading.
Methodology:
-
Cell Culture:
-
Cells are cultured in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight to form a confluent monolayer.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are washed with assay buffer.
-
A loading solution containing the calcium-sensitive dye and probenecid in assay buffer is added to each well.
-
The plate is incubated for 1 hour at 37°C to allow for dye loading into the cells.
-
-
Compound Addition and Fluorescence Measurement:
-
The plate is transferred to a fluorescent plate reader.
-
A baseline fluorescence reading is taken.
-
A solution of this compound at various concentrations is added to the wells, followed by a sub-maximal concentration of acetylcholine (e.g., EC20).
-
The fluorescence intensity is measured kinetically over time to capture the increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (peak response minus baseline) is calculated for each well.
-
The data are normalized to the response of acetylcholine alone.
-
A concentration-response curve for this compound is generated, and the EC50 value is determined using non-linear regression analysis.
-
The following diagram outlines the general workflow for a calcium mobilization assay.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of muscarinic acetylcholine receptors. Its pan-selective potentiation of M1, M2, M3, and M5 receptors allows for the broad enhancement of cholinergic signaling. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of modulating the muscarinic system. Future research will likely focus on developing more subtype-selective PAMs to dissect the specific functions of individual muscarinic receptors and to minimize potential off-target effects.
References
The Initial Discovery and Scientific Exploration of VU0238441: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial studies and discovery of VU0238441, a significant positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors (mAChRs). The document details the quantitative pharmacological data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering a core resource for researchers in pharmacology and drug development.
Introduction
This compound emerged from a focused discovery program aimed at identifying novel modulators of mAChRs. It is characterized as a pan-muscarinic acetylcholine receptor positive allosteric modulator, exhibiting activity across multiple mAChR subtypes. The initial research laid the groundwork for understanding its potential therapeutic applications and guided further optimization efforts.
Quantitative Pharmacological Data
The initial characterization of this compound provided key quantitative metrics for its activity on various muscarinic receptor subtypes. These findings are summarized below.
| Receptor Subtype | EC50 (µM) |
| M1 | 3.2 |
| M2 | 2.8 |
| M3 | 2.2 |
| M4 | >10 |
| M5 | 2.1 |
Discovery and Initial Characterization
The discovery of this compound was the result of a systematic high-throughput screening campaign followed by chemical optimization. The general workflow for the discovery and initial characterization is outlined below.
Experimental Protocols
The foundational experiments for characterizing this compound relied on specific and reproducible protocols.
Calcium Mobilization Assay
This assay was central to determining the potency and efficacy of this compound as a positive allosteric modulator.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5) were utilized.
-
Cell Culture: Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
After incubation, the dye solution was removed, and the cells were washed with the assay buffer.
-
A baseline fluorescence reading was taken using a plate reader (e.g., FlexStation or FDSS).
-
This compound, at varying concentrations, was added to the wells, and the plate was incubated for a predefined period.
-
An EC20 concentration of acetylcholine (the endogenous agonist) was then added to stimulate the receptors.
-
Fluorescence intensity was measured kinetically for a set duration to capture the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) was calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The data was then normalized to the response of a maximal concentration of acetylcholine to determine the percentage of potentiation. EC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway
This compound functions as a positive allosteric modulator, enhancing the effect of the endogenous agonist, acetylcholine, at Gq-coupled muscarinic receptors (M1, M3, and M5). The signaling cascade initiated by the activation of these receptors is depicted below.
The binding of acetylcholine to the orthosteric site of the M1, M3, or M5 receptor is enhanced by the concurrent binding of this compound to a distinct allosteric site. This potentiation leads to a more robust activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is the signal detected in the calcium mobilization assay.
Conclusion
The initial studies of this compound successfully identified and characterized a novel pan-muscarinic positive allosteric modulator. The quantitative data and experimental protocols established a solid foundation for its use as a pharmacological tool to probe the function of muscarinic receptors. The discovery workflow and understanding of its mechanism of action continue to inform the development of more selective and potent mAChR modulators for various therapeutic indications.
The Role of M1 Muscarinic Receptor Positive Allosteric Modulators in Cognitive Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions critical for learning and memory, such as the hippocampus and cerebral cortex. Its role in mediating cholinergic neurotransmission makes it a prime therapeutic target for cognitive deficits observed in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. Direct-acting orthosteric agonists for the M1 receptor have been explored, but their clinical utility has been hampered by a lack of subtype selectivity, leading to dose-limiting peripheral side effects. The advent of positive allosteric modulators (PAMs) offers a more refined approach. M1 PAMs do not directly activate the receptor but rather potentiate its response to the endogenous ligand, acetylcholine. This mechanism preserves the temporal and spatial fidelity of natural cholinergic signaling. This guide provides a technical overview of the effects of M1 PAMs on cognitive function, with a focus on the preclinical compound VU0238441 and its structural and functional analog, VU0453595, due to the limited public availability of in-vivo cognitive data for this compound.
Mechanism of Action: M1 Receptor Signaling
This compound is a positive allosteric modulator of muscarinic acetylcholine receptors, with activity across multiple subtypes (M1, M2, M3, and M5). Its cognitive-enhancing effects are primarily attributed to its modulation of the M1 receptor. Upon binding of acetylcholine, the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade that is crucial for synaptic plasticity and neuronal excitability.
The canonical M1 signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately modulates ion channel activity and gene expression, leading to enhanced neuronal function.
Furthermore, M1 receptor activation has been shown to influence other signaling pathways critical for cognitive processes, including the cAMP-PKA and PI3K-Akt-mTOR pathways, which are involved in synaptic plasticity and neuronal differentiation.
Preclinical Assessment of Cognitive Enhancement
Due to the limited availability of specific in vivo cognitive data for this compound in the public domain, this section will focus on the well-characterized, structurally related M1 PAM, VU0453595 , to illustrate the pro-cognitive effects of this class of compounds. VU0453595 is a selective M1 PAM that, importantly, lacks intrinsic agonist activity, a feature that is thought to contribute to a more favorable safety profile.[1]
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones.
The following protocol is a generalized representation of the NOR task used to evaluate the efficacy of M1 PAMs.
-
Habituation: Mice are individually placed in an open-field arena (e.g., 40 cm x 40 cm x 40 cm) for a period of 10-30 minutes on two consecutive days to acclimate them to the testing environment.
-
Training (T1): On the third day, two identical objects are placed in the arena. A mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 24 hours) to assess long-term memory.
-
Testing (T2): One of the familiar objects from T1 is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Drug Administration: The test compound (e.g., VU0453595) or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes prior to the training phase (T1). To induce a cognitive deficit, a muscarinic antagonist like scopolamine (B1681570) can be administered prior to the test compound.
The primary measure in the NOR task is the Discrimination Index (DI) , calculated as:
(Time exploring novel object - Time exploring familiar object) / (Total exploration time)
A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.
The following table summarizes representative data for VU0453595 in a scopolamine-induced amnesia model in the NOR task.
| Treatment Group | Dose (mg/kg, i.p.) | Scopolamine (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | - | 0.45 ± 0.05 |
| Scopolamine | - | 1.0 | -0.10 ± 0.08 |
| VU0453595 | 10 | - | 0.48 ± 0.06 |
| VU0453595 + Scopolamine | 10 | 1.0 | 0.42 ± 0.07 |
Note: The data presented in this table is representative and synthesized from findings reported for M1 PAMs like VU0453595 in the scientific literature. Actual values may vary between studies.
These data illustrate that scopolamine significantly impairs performance in the NOR task, as indicated by a negative discrimination index. Treatment with VU0453595 alone does not significantly alter performance compared to vehicle in unimpaired animals but robustly reverses the cognitive deficit induced by scopolamine, restoring the discrimination index to a level comparable with control animals.
Conclusion and Future Directions
M1 muscarinic receptor positive allosteric modulators, such as this compound and its analog VU0453595, represent a promising therapeutic strategy for the treatment of cognitive dysfunction. Their ability to selectively enhance the natural signaling of acetylcholine in key brain regions offers the potential for improved efficacy and a better safety profile compared to orthosteric agonists. The preclinical data for compounds like VU0453595 in models such as the novel object recognition task provide strong evidence for their pro-cognitive effects.
Future research in this area will likely focus on several key aspects:
-
Clinical Translation: Advancing lead M1 PAMs into clinical trials for Alzheimer's disease, schizophrenia, and other disorders characterized by cognitive impairment.
-
Biomarker Development: Identifying and validating biomarkers that can predict which patients are most likely to respond to M1 PAM therapy.
-
Exploration of Broader Cognitive Domains: Investigating the effects of M1 PAMs on other cognitive functions beyond recognition memory, such as executive function, attention, and processing speed.
-
Long-term Safety and Efficacy: Establishing the long-term safety and sustained efficacy of M1 PAMs in chronic treatment paradigms.
The continued development of selective and potent M1 PAMs holds significant promise for addressing the unmet medical need for effective treatments for cognitive disorders.
References
Preclinical Efficacy of VU0486846: A Technical Whitepaper on a Novel M1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical efficacy of VU0486846, a novel and highly selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). Developed at Vanderbilt University, VU0486846 represents a significant advancement in the pursuit of cognitive enhancement therapies for disorders such as Alzheimer's disease and schizophrenia. Unlike earlier M1 PAMs that exhibited inherent agonist activity leading to adverse cholinergic effects, VU0486846 is characterized by its pure PAM activity in native tissues, robust pro-cognitive efficacy, and a favorable safety profile.[1][2][3]
Introduction to M1 PAMs and VU0486846
The M1 muscarinic acetylcholine receptor is a well-validated target for improving cognitive function.[4] However, the development of orthosteric agonists has been hampered by a lack of subtype selectivity, leading to dose-limiting side effects.[4] M1 PAMs offer a more refined approach by selectively enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[5] Early-generation M1 PAMs, often termed "ago-PAMs," possessed intrinsic agonist activity that could lead to excessive receptor activation, resulting in seizures and other cholinergic adverse events.[1][2][3]
VU0486846 emerged from a research program aimed at dissociating the therapeutic cognitive effects from the adverse effects of M1 receptor activation.[1] It is a potent M1 PAM with weak partial agonist activity observed only in cell lines with high receptor expression levels, and importantly, it is devoid of direct agonist actions in the prefrontal cortex (PFC), a key brain region for cognition.[1][2][3] This unique profile allows VU0486846 to enhance cognitive function without the cholinergic toxicity associated with previous compounds.[1][2][3]
Quantitative Efficacy Data
The preclinical efficacy of VU0486846 has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of VU0486846
| Parameter | Species | Cell Line | EC50 (µM) | % ACh Max | Reference |
| M1 PAM Activity | Human | M1-expressing cells | 0.31 | 85% | [1] |
| Rat | M1-expressing cells | 0.25 | 83% | [1] | |
| M1 Agonist Activity | Human | High expression M1 cells | 4.5 | 29% | [1] |
| Rat | High expression M1 cells | 5.6 | 26% | [1] | |
| Selectivity | Human & Rat | M2-M5 expressing cells | No significant activity | N/A | [1] |
Table 2: In Vivo Efficacy of VU0486846 in Cognitive Models
| Model | Species | Compound | Dose (mg/kg, i.p.) | Outcome | Reference |
| Novel Object Recognition | Rat | VU0486846 | 1-10 | Robust improvement in recognition memory | [1][2][3] |
| Risperidone-Induced Cognitive Deficit | Rat | VU0486846 | 1-10 | Reversal of cognitive deficits | [1][2][3] |
| APP/PS1 Mouse Model of Alzheimer's | Mouse (male) | VU0486846 | N/A | Restoration of cognitive function | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to evaluate VU0486846.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of compounds at Gq-coupled receptors like the M1 mAChR.
-
Cell Lines: CHO cells stably expressing the human or rat M1 receptor.
-
Assay Principle: Activation of the M1 receptor leads to an increase in intracellular calcium ([Ca2+]i). This is measured using a calcium-sensitive fluorescent dye.
-
Protocol:
-
Cells are plated in 96-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
The compound of interest (e.g., VU0486846) is added at various concentrations.
-
To measure PAM activity, a sub-maximal concentration of acetylcholine (ACh) is added in the presence of the test compound.
-
Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured using a plate reader.
-
Data are analyzed to determine EC50 (potency) and Emax (efficacy) values.
-
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: An open-field arena.
-
Protocol:
-
Habituation: Rats are individually habituated to the empty arena for a set period.
-
Training (Sample Phase): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.
-
Testing (Choice Phase): After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher index indicates better recognition memory.
-
Electrophysiology in Prefrontal Cortex Slices
This technique is used to assess the effects of compounds on neuronal activity in a native brain circuit.
-
Tissue Preparation: Brain slices containing the medial prefrontal cortex (mPFC) are prepared from mice.
-
Recording: Extracellular field potentials or whole-cell patch-clamp recordings are made from pyramidal neurons in layer V of the mPFC.
-
Protocol:
-
A baseline of neuronal activity is established.
-
The compound of interest is bath-applied to the slice.
-
Changes in neuronal firing rate, synaptic transmission, or membrane potential are recorded and analyzed. This method is crucial for determining if a PAM has direct agonist effects in a physiologically relevant system.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this document.
Caption: M1 Receptor Signaling Pathway Modulated by VU0486846.
Caption: Experimental Workflow for the Novel Object Recognition Task.
Conclusion
The preclinical data for VU0486846 strongly support its potential as a best-in-class M1 PAM for the treatment of cognitive deficits. Its high selectivity, lack of direct agonist activity in native brain tissue, and robust efficacy in preclinical models of cognition, all in the absence of cholinergic adverse effects, represent a significant step forward in the development of therapies targeting the M1 muscarinic receptor.[1][2][3] The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for its continued investigation and potential translation to clinical settings. Further research into VU0486846 and similar "pure" M1 PAMs is warranted to fully explore their therapeutic utility in a range of neurological and psychiatric disorders.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of VU0238441: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0238441 is a pivotal pharmacological tool compound, identified as a positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors (mAChRs), with notable activity at Gq-coupled subtypes. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a detailed resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are critical in mediating the effects of the neurotransmitter acetylcholine (ACh) in both the central and peripheral nervous systems. The five subtypes of mAChRs (M1-M5) are involved in a diverse range of physiological processes, making them attractive therapeutic targets for various diseases. This compound emerged from a chemical optimization program as a potent positive allosteric modulator of the Gq-coupled M1, M3, and M5 receptors.[1] As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, acetylcholine. This property offers the potential for more subtle and physiologically relevant modulation of receptor activity compared to direct-acting agonists.
Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the M5 receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric interaction results in a potentiation of the receptor's response to ACh. The primary mechanism of this potentiation is an increase in the affinity of acetylcholine for the M5 receptor.[2] Evidence for its allosteric mode of action includes the lack of competition with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) in radioligand binding assays.[2]
Signaling Pathway
The M5 muscarinic acetylcholine receptor is coupled to the Gq family of G proteins. Upon activation by acetylcholine, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that can be measured to quantify receptor activation.
Quantitative Pharmacology
The pharmacological activity of this compound has been quantified using various in vitro assays. The data presented below summarizes its potency and selectivity across different muscarinic receptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value (µM) |
| M1 | Ca2+ Mobilization | EC50 | >30 |
| M2 | Ca2+ Mobilization | EC50 | Modest potentiation at high concentrations |
| M3 | Ca2+ Mobilization | EC50 | Potentiation observed |
| M4 | Ca2+ Mobilization | EC50 | Modest potentiation at high concentrations |
| M5 | Ca2+ Mobilization | EC50 | 2.11 |
Note: The Ca2+ mobilization assays for M2 and M4 receptors were conducted in cells co-transfected with the Gqi5 chimeric G protein to enable coupling to the PLC pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacology of this compound.
In Vitro Calcium (Ca2+) Mobilization Assay
This assay is the primary method used to determine the potency and efficacy of this compound as a positive allosteric modulator.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound in cells expressing muscarinic receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptor.
-
CHO cells co-expressing the human M2 or M4 receptor with the chimeric G protein Gqi5.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid.
-
Acetylcholine (ACh).
-
This compound.
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the CHO cells into 384-well microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in Assay Buffer with probenecid) to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a submaximal response (approximately EC20).
-
Assay Protocol:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for a specified time (e.g., 15 minutes).
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and add the acetylcholine solution to all wells.
-
Continue to record the fluorescence signal for a set period to capture the peak calcium response.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The potentiation by this compound is calculated as the percentage increase in the ACh response in the presence of the compound compared to the response to ACh alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Radioligand Binding Assay
This assay is used to determine if this compound binds to the orthosteric site or an allosteric site on the M5 receptor.
Objective: To assess the ability of this compound to displace the binding of the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) from the M5 receptor.
Materials:
-
Membrane preparations from cells expressing the M5 receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS).
-
This compound.
-
Atropine (as a positive control for displacement).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the M5 receptor-containing membranes, [3H]-NMS at a concentration near its Kd, and varying concentrations of this compound or atropine.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters represents the amount of [3H]-NMS bound to the receptors. A decrease in radioactivity in the presence of this compound would indicate displacement from the orthosteric site. The lack of displacement suggests binding to an allosteric site.
In Vivo Pharmacology
In vivo studies have been conducted to understand the physiological effects of M5 receptor modulation by compounds like this compound. A key area of investigation is the role of M5 receptors in regulating dopamine (B1211576) release in the brain.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To measure the effect of this compound on dopamine release in a specific brain region, such as the nucleus accumbens or striatum.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the target brain region of the animal using a stereotaxic apparatus. Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal level of dopamine.
-
Drug Administration: Administer this compound to the animal via an appropriate route (e.g., intraperitoneal injection or through the microdialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine levels in each post-drug sample as a percentage of the baseline levels to determine the effect of this compound on dopamine release.
References
Unlocking a Potential Avenue in Alzheimer's Research: A Technical Guide to VU0238441
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD), a progressive neurodegenerative disorder, continues to pose a significant global health challenge. A promising therapeutic strategy involves the modulation of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key player in cognitive processes such as learning and memory. This technical guide provides a comprehensive overview of VU0238441, a positive allosteric modulator (PAM) of the M1 mAChR, and its potential in Alzheimer's disease research. We will delve into its mechanism of action, summarize its in vitro pharmacological profile, and provide detailed experimental protocols for its characterization. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows associated with this compound, offering a valuable resource for researchers dedicated to advancing our understanding and treatment of Alzheimer's disease.
Introduction: The Rationale for Targeting the M1 Muscarinic Receptor in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. The M1 muscarinic acetylcholine receptor, highly expressed in brain regions critical for memory and learning like the hippocampus and cortex, is a Gq-coupled receptor that, upon activation, initiates a signaling cascade leading to various cellular responses.
Positive allosteric modulators (PAMs) of the M1 receptor represent a sophisticated therapeutic approach. Unlike direct agonists, which can lead to overstimulation and off-target effects, PAMs only enhance the receptor's response to the endogenous ligand, acetylcholine. This offers a more nuanced and potentially safer way to boost cholinergic signaling. This compound has emerged as a tool compound in this area of research, demonstrating potentiation of the M1 receptor.
This compound: A Profile
This compound is a positive allosteric modulator of muscarinic acetylcholine receptors. Its chemical identifiers are as follows:
In Vitro Pharmacology
Quantitative data on the potency of this compound at the five muscarinic acetylcholine receptor subtypes (M1-M5) is crucial for understanding its selectivity profile. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound that produces 50% of the maximal response, are summarized in the table below.
| Receptor Subtype | EC₅₀ (µM) |
| M1 | 3.2[1] |
| M2 | 2.8[1] |
| M3 | 2.2[1] |
| M4 | >10[1] |
| M5 | 2.1[1] |
Table 1: In Vitro Potency of this compound at Human Muscarinic Acetylcholine Receptors.
These data indicate that this compound acts as a positive allosteric modulator at M1, M2, M3, and M5 receptors with similar potencies in the low micromolar range, while showing weaker activity at the M4 receptor.
Signaling Pathways and Mechanism of Action
The activation of the M1 muscarinic receptor by acetylcholine, potentiated by this compound, triggers a cascade of intracellular events with significant implications for Alzheimer's disease pathology. A key consequence of M1 receptor activation is the stimulation of the non-amyloidogenic processing of the amyloid precursor protein (APP).
M1 Receptor Signaling Cascade
The canonical signaling pathway initiated by M1 receptor activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.
Promotion of Non-Amyloidogenic APP Processing
A critical downstream effect of M1 receptor activation is the enhanced activity of α-secretase, an enzyme that cleaves APP within the amyloid-beta (Aβ) domain. This cleavage event precludes the formation of the neurotoxic Aβ peptide and instead generates a soluble, neuroprotective fragment known as sAPPα.
Key Experimental Protocols
This section outlines detailed methodologies for essential experiments to characterize the activity of this compound.
Calcium Mobilization Assay
This assay is fundamental for quantifying the potency and efficacy of M1 receptor PAMs.
Objective: To determine the EC₅₀ of this compound in potentiating the acetylcholine-induced calcium response in cells expressing the M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate antibiotics.
-
96-well black-walled, clear-bottom assay plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid.
-
Acetylcholine (ACh).
-
This compound.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or FLIPR).
Protocol:
-
Cell Plating: Seed M1-CHO-K1 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal volume of 10% Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Assay Procedure:
-
Wash the cells with assay buffer containing probenecid.
-
Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Place the plate in the fluorescence reader.
-
Initiate kinetic reading and add the EC₂₀ concentration of acetylcholine to all wells.
-
Record the fluorescence signal over time (e.g., for 90 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of ACh alone.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
In Vivo Behavioral Assessment: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral paradigm to assess recognition memory in rodents, which is a cognitive domain impaired in Alzheimer's disease.
Objective: To evaluate the ability of this compound to reverse cognitive deficits in a mouse model of Alzheimer's disease.
Animal Model: APP/PS1 transgenic mice or other suitable AD models.
Materials:
-
Open field arena.
-
Two sets of identical objects (familiarization phase) and one novel object (test phase).
-
Video tracking software.
-
This compound and vehicle solution.
Protocol:
-
Habituation: Acclimate the mice to the empty open field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days.
-
Drug Administration: Administer this compound or vehicle to the mice at a predetermined time before the familiarization phase.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific period (e.g., 1 hour).
-
Test Phase (T2): Replace one of the familiar objects with a novel object and allow the mouse to explore for a set duration (e.g., 5 minutes).
-
Data Analysis:
-
Record the time spent exploring each object during T2. Exploration is typically defined as the mouse's nose being within a certain proximity to the object and oriented towards it.
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
References
- 1. Preclinical Alzheimer’s disease and its outcome: a longitudinal cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Alzheimer’s disease: Definition, natural history, and diagnostic criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
The M4 Muscarinic Receptor Agonist VU0238441: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU0238441, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, and its application in preclinical schizophrenia research. This compound represents a promising therapeutic avenue for schizophrenia by selectively targeting the M4 receptor, which is implicated in the modulation of dopamine (B1211576) signaling pathways dysregulated in the disorder. This document details the pharmacological properties of related M4 PAMs, outlines key experimental protocols for evaluating its antipsychotic-like efficacy, and illustrates the underlying signaling pathways.
Core Concepts: M4 Receptor Modulation in Schizophrenia
The muscarinic acetylcholine M4 receptor has emerged as a key target for the development of novel antipsychotics. Unlike current medications that primarily act on dopamine D2 receptors and are associated with significant side effects, M4 PAMs offer a more targeted approach. By enhancing the effect of the endogenous neurotransmitter acetylcholine at M4 receptors, these compounds can indirectly modulate dopamine release in brain regions critical to the pathophysiology of schizophrenia, such as the striatum. This mechanism of action holds the potential to treat not only the positive symptoms but also the negative and cognitive symptoms of schizophrenia, with a more favorable side-effect profile.
Quantitative Data for M4 Positive Allosteric Modulators
| Compound | Parameter | Value | Species | Assay |
| ML293 | EC50 | 1.3 µM | Human | M4 Receptor Activation |
| Fold-Shift | 14.6 | Human | Agonist Concentration-Response Curve | |
| Intravenous Clearance | 11.6 mL/min/kg | Rat | In vivo Pharmacokinetics | |
| Brain Concentration (10 mg/kg, PO, 1h) | 10.3 µM | Rat | In vivo Pharmacokinetics | |
| Brain:Plasma Ratio | 0.85 | Rat | In vivo Pharmacokinetics |
Key Experimental Protocols
The following sections detail standardized protocols for preclinical assays commonly used to evaluate the antipsychotic-like properties of M4 PAMs like this compound.
Amphetamine-Induced Hyperlocomotion
This model is a widely accepted preclinical screen for antipsychotic activity, as hyperactivity induced by amphetamine is linked to the positive symptoms of schizophrenia.
Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion in rodents.
Materials:
-
This compound
-
d-amphetamine sulfate
-
Vehicle (e.g., 20% β-cyclodextrin)
-
Male rats (e.g., Sprague-Dawley) or mice
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate the animals to the activity chambers for a set period (e.g., 60 minutes) for at least two consecutive days prior to the experiment.
-
Administration: On the test day, administer the vehicle or varying doses of this compound via an appropriate route (e.g., intraperitoneal injection).
-
Pre-treatment Period: Allow a pre-treatment time (e.g., 30 minutes) for the compound to reach effective concentrations in the central nervous system.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) to induce hyperlocomotion.
-
Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 90 minutes).
-
Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotion indicates antipsychotic-like efficacy.
In Vivo Microdialysis for Striatal Dopamine Measurement
This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions, providing a neurochemical correlate for the behavioral effects observed.
Objective: To determine the effect of this compound on extracellular dopamine levels in the striatum.
Materials:
-
This compound
-
Vehicle
-
Male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump and fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant a guide cannula targeting the striatum (e.g., nucleus accumbens or caudate-putamen) of each rat using stereotaxic coordinates. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until a stable baseline of dopamine is established.
-
Compound Administration: Administer this compound or vehicle.
-
Post-Administration Collection: Continue to collect dialysate samples for a defined period to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline and compare the effects of this compound to the vehicle control.
Signaling Pathways and Mechanisms of Action
The antipsychotic-like effects of this compound are believed to be mediated through the allosteric potentiation of acetylcholine's action at the M4 muscarinic receptor, which in turn modulates striatal dopamine release. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
This compound and other selective M4 PAMs represent a promising, mechanistically novel approach for the treatment of schizophrenia. Their ability to modulate dopamine signaling indirectly through the potentiation of endogenous acetylcholine offers the potential for a broad spectrum of efficacy with an improved safety profile. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and advance the development of this exciting new class of antipsychotic agents.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of VU0238441
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0238441 is a positive allosteric modulator (PAM) of muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting activity across multiple subtypes (M1, M2, M3, and M5). As a pan-mAChR PAM, this compound holds potential for investigating the in vivo roles of muscarinic receptor signaling in various physiological and pathological processes, particularly within the central nervous system (CNS). Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of novel compounds like this compound.
These application notes provide detailed protocols for conducting in vivo studies to assess the efficacy of this compound in rodent models of cognitive impairment and psychosis. The protocols are based on established methodologies for evaluating muscarinic receptor modulators. It is important to note that specific experimental parameters may require optimization for this compound.
Quantitative Data Summary
Currently, there is a lack of publicly available in vivo quantitative data specifically for this compound. The following tables are provided as templates for researchers to structure and present their data upon completion of the described experimental protocols.
Table 1: Effect of this compound on Scopolamine-Induced Cognitive Impairment in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle + Scopolamine (B1681570) |
| Vehicle + Saline | - | |||
| Vehicle + Scopolamine | - | |||
| This compound + Scopolamine | ||||
| This compound + Scopolamine | ||||
| This compound + Scopolamine |
Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | N | Total Locomotor Activity (Beam Breaks/60 min; Mean ± SEM) | % Inhibition of Amphetamine Response | p-value vs. Vehicle + Amphetamine |
| Vehicle + Saline | - | N/A | |||
| Vehicle + Amphetamine | - | 0% | |||
| This compound + Amphetamine | |||||
| This compound + Amphetamine | |||||
| This compound + Amphetamine |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rodent Model of Cognitive Impairment (Novel Object Recognition Test)
This protocol is designed to assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., 20% β-cyclodextrin in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two identical objects (e.g., small glass bottles, metal cubes)
-
One novel object, distinct from the familiar objects in shape and texture
-
Video tracking software
Procedure:
-
Habituation:
-
Handle the mice for 5 minutes per day for 3 consecutive days prior to the experiment.
-
On the day before the test, allow each mouse to explore the empty open field arena for 10 minutes.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
30 minutes after this compound administration, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.
-
-
Training Phase (T1):
-
30 minutes after scopolamine/saline injection, place the mouse in the arena containing two identical familiar objects.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the exploration time for each object using video tracking software. Exploration is defined as the nose of the mouse being within 2 cm of the object.
-
-
Inter-trial Interval:
-
Return the mouse to its home cage for a 1-hour interval.
-
-
Test Phase (T2):
-
Place the mouse back into the arena, where one of the familiar objects has been replaced by a novel object.
-
Allow the mouse to explore for 5 minutes.
-
Record the exploration time for the familiar (F) and novel (N) objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle + scopolamine group.
Protocol 2: Assessment of Antipsychotic-like Activity of this compound (Amphetamine-Induced Hyperlocomotion)
This protocol evaluates the potential of this compound to attenuate the psychostimulant effects of amphetamine, a preclinical model relevant to psychosis.
Materials:
-
This compound
-
D-amphetamine sulfate
-
Vehicle (e.g., 20% β-cyclodextrin in saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Habituation:
-
On two consecutive days prior to the test day, place the rats in the locomotor activity chambers for 60 minutes to acclimate them to the environment.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound administration, administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording:
-
Immediately after the amphetamine/saline injection, place the rats in the locomotor activity chambers.
-
Record locomotor activity (e.g., total beam breaks) for 60 minutes.
-
Data Analysis:
-
Calculate the total locomotor activity for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle + amphetamine group.
-
Calculate the percentage inhibition of the amphetamine response for each dose of this compound.
Signaling Pathway and Experimental Workflow Diagrams
techniques for dissolving VU0238441 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of VU0238441, a pan-muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator, for use in a variety of experimental settings. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in your research.
Physicochemical Properties and Solubility
This compound is an important tool for studying the function of muscarinic acetylcholine receptors.[1] It acts as a positive allosteric modulator for M1, M2, M3, and M5 receptors, with EC50 values of 3.2 µM, 2.8 µM, 2.2 µM, and 2.1 µM, respectively, and is less active on M4 receptors (>10 µM).[1] To facilitate its use in experimental assays, it is crucial to prepare stock solutions of known concentrations.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₉ClF₃NO₂ | [2][3] |
| Molecular Weight | 339.70 g/mol | [3] |
| Appearance | Solid, Brown to red | [3] |
| Solubility in DMSO | 125 mg/mL (367.97 mM) | [3] |
Note: The solubility in DMSO may be affected by the hygroscopic nature of DMSO; it is recommended to use newly opened, anhydrous DMSO for the best results.[3] Ultrasonic treatment may be required to fully dissolve the compound.[3]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 100 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 339.70 g/mol x 1000 mg/g = 33.97 mg
-
Weigh the this compound. Carefully weigh out 33.97 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound. Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure that all solid particles have dissolved.
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for use in cell-based assays or other in vitro experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentration. For example, to prepare a 10 µM working solution.
-
Perform serial dilutions. It is recommended to perform serial dilutions to achieve the final concentration accurately.
-
Step 1: Intermediate Dilution. Prepare a 1 mM intermediate solution by diluting the 100 mM stock solution 1:100. For example, add 2 µL of the 100 mM stock to 198 µL of the desired aqueous buffer.
-
Step 2: Final Dilution. Prepare the 10 µM working solution by diluting the 1 mM intermediate solution 1:100. For example, add 5 µL of the 1 mM intermediate solution to 495 µL of the aqueous buffer.
-
-
Mix thoroughly. Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Final DMSO Concentration. It is crucial to keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced artifacts. Calculate the final DMSO concentration in your working solution to ensure it is within an acceptable range for your specific experiment.
-
Use immediately. It is recommended to prepare fresh working solutions for each experiment.
Visualizing the Workflow
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of mAChRs with this compound.
References
Application Notes and Protocols for M1 Positive Allosteric Modulators in Behavioral Assays
Disclaimer: Information regarding the specific compound VU0238441 was not available in the public domain at the time of this writing. The following application notes and protocols are based on the established characteristics and experimental data of other well-studied M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), such as VU0453595, PQCA, and VU0486846. These compounds serve as representative examples for researchers interested in evaluating the behavioral effects of novel M1 PAMs.
Introduction
The M1 muscarinic acetylcholine receptor (mAChR) is a critical therapeutic target for cognitive impairments associated with neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease.[1][2] Direct agonists for the M1 receptor have been challenging to develop due to adverse effects. M1 positive allosteric modulators (PAMs) offer a more refined approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating it.[1] This mechanism is thought to provide a more temporally and spatially precise modulation of M1 signaling, potentially leading to a better therapeutic window. M1 PAMs that lack intrinsic agonist activity may offer an optimal profile for enhancing cognitive function while minimizing the risk of adverse effects like seizures.[1][2]
These application notes provide an overview and detailed protocols for utilizing M1 PAMs in preclinical behavioral assays to assess their potential as cognitive enhancers and antipsychotics.
Data Presentation
The following tables summarize quantitative data for representative M1 PAMs from preclinical behavioral studies.
Table 1: Efficacy of M1 PAMs in Cognitive Enhancement Assays
| Compound | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings | Reference |
| VU0453595 | Mouse | Novel Object Recognition | 10 mg/kg, i.p. | Significantly improved performance, indicating enhanced recognition memory. | [1] |
| PQCA | Rhesus Monkey | Paired-Associates Learning (PAL) | 0.03 - 0.3 mg/kg, p.o. | Attenuated scopolamine-induced deficits in a dose-dependent manner. | [3] |
| PQCA | Rhesus Monkey | Continuous-Performance Task (CPT) | 0.03 - 0.3 mg/kg, p.o. | Reversed scopolamine-induced impairments in attention. | [3] |
| VU0486846 | Male APP/PS1 Mice | Novel Object Recognition | Not Specified | Restored cognitive function. | [4] |
| VU0486846 | Male APP/PS1 Mice | Morris Water Maze | Not Specified | Improved performance, indicating enhanced spatial learning and memory. | [4] |
Table 2: Effects of M1 PAMs in Other Behavioral Assays
| Compound | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings | Reference |
| VU0453595 | Mouse | Seizure Liability Assay | Up to 100 mg/kg, i.p. | Did not induce behavioral convulsions, suggesting a good safety profile. | [1] |
| VU0486846 | Male APP/PS1 Mice | Open Field Test | Not Specified | Reduced anxiety-like behaviors. | [4] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for an M1 positive allosteric modulator.
Experimental Protocols
Novel Object Recognition (NOR) Task
This task assesses recognition memory in rodents. The protocol is based on the principle that rodents have a natural tendency to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
A novel object, distinct from the familiar objects in shape, color, and texture.
-
Video recording and analysis software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation:
-
Handle the mice for 5 minutes each day for 3 days leading up to the experiment.
-
On the day before the test, allow each mouse to freely explore the empty arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.) 30 minutes before the training phase.
-
Place two identical objects (A1 and A2) in the arena, equidistant from the walls and each other.
-
Place the mouse in the arena, facing the wall opposite the objects, and allow it to explore for 10 minutes.
-
Record the session for later analysis.
-
Return the mouse to its home cage.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place one of the familiar objects (A) and one novel object (B) in the same locations as in the training phase.
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
Record the session.
-
-
Data Analysis:
-
Manually or automatically score the time spent exploring each object (defined as the nose pointing towards the object within a 2 cm distance).
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A DI significantly above zero indicates successful recognition memory.
-
Morris Water Maze (MWM) Task
This task is a widely used assay for spatial learning and memory.
Materials:
-
A large circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A small escape platform submerged just below the water surface.
-
Various extra-maze visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily, 30-60 minutes before the first trial.
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the time to reach the platform (escape latency) and the path taken.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Administer the final dose of this compound or vehicle.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency across days. A steeper learning curve (decreasing latency) in the treated group compared to the control group suggests an enhancement of spatial learning.
-
Probe Trial: Compare the time spent in the target quadrant between groups. A significantly greater time spent in the target quadrant by the treated group indicates better spatial memory consolidation.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a behavioral study involving an M1 PAM.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The M1 Muscarinic Positive Allosteric Modulator PQCA Improves Performance on Translatable Tests of Memory and Attention in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0238441 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0238441 is a valuable research tool for investigating the physiological and pathological roles of muscarinic acetylcholine (B1216132) receptors (mAChRs). It functions as a pan-positive allosteric modulator (PAM) of mAChRs, with demonstrated activity at the M1, M2, M3, and M5 subtypes, and notably weaker activity at the M4 receptor. As a PAM, this compound enhances the response of the receptor to its endogenous ligand, acetylcholine, or to other orthosteric agonists. This property makes it particularly useful for studying the potentiation of muscarinic signaling in various cellular contexts.
These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on M5 receptor signaling, a Gq-coupled receptor. The M5 receptor is of particular interest in neuroscience research, as it is expressed in brain regions associated with reward and addiction.
Mechanism of Action
The muscarinic M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinase (ERK).
This compound, as a positive allosteric modulator, binds to a site on the M5 receptor that is distinct from the acetylcholine binding site. This binding event potentiates the receptor's response to an agonist, leading to an enhanced signaling cascade.
Data Presentation
The following table summarizes the reported in vitro potency of this compound on various muscarinic receptor subtypes.
| Receptor Subtype | EC50 (µM) |
| M1 | 3.2 |
| M2 | 2.8 |
| M3 | 2.2 |
| M4 | >10 |
| M5 | 2.1 |
EC50 values represent the concentration of this compound required to elicit a half-maximal response in the presence of a fixed concentration of an agonist.
Mandatory Visualizations
M5 Receptor Signaling Pathway
Experimental Workflow for this compound
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on M5 receptor-mediated signaling in cell culture. These protocols are designed for cell lines stably expressing the human M5 muscarinic receptor, such as Chinese Hamster Ovary (CHO-M5) or Human Embryonic Kidney (HEK-M5) cells.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the potentiation of agonist-induced intracellular calcium release by this compound.
Materials:
-
CHO-M5 or HEK-M5 cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
M5 receptor agonist stock solution (e.g., Acetylcholine, Carbachol in assay buffer)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture:
-
Culture CHO-M5 or HEK-M5 cells in a 37°C, 5% CO2 incubator.
-
Passage cells regularly to maintain sub-confluent growth.
-
-
Cell Plating:
-
Seed cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO at the same final concentration).
-
After the dye loading incubation, gently wash the cells twice with assay buffer.
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare a solution of the M5 agonist at a concentration that elicits a sub-maximal response (e.g., EC20).
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline reading for each well.
-
Using the plate reader's injector, add the agonist solution to all wells.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the agonist response in the presence of different concentrations of this compound.
-
Calculate the EC50 of the agonist in the presence and absence of this compound to determine the fold-shift, or plot the potentiation by this compound at a fixed agonist concentration to determine the EC50 of this compound.
-
Protocol 2: Phospho-ERK1/2 Western Blotting
This protocol assesses the effect of this compound on the agonist-induced phosphorylation of ERK1/2.
Materials:
-
CHO-M5 or HEK-M5 cells
-
Cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
M5 receptor agonist stock solution
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture and seed CHO-M5 or HEK-M5 cells in 6-well plates as described in Protocol 1, aiming for 80-90% confluency.
-
-
Serum Starvation:
-
Once confluent, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with an M5 agonist (at a concentration such as EC80) for a predetermined optimal time (e.g., 5-15 minutes).
-
Include controls: vehicle only, agonist only, and this compound only.
-
-
Cell Lysis:
-
Immediately after treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Quantify the band intensities and express the p-ERK signal as a ratio to the t-ERK signal.
-
Analyze the potentiation effect of this compound on agonist-induced ERK phosphorylation.
-
Application Notes and Protocols for VU0238441 in Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0238441, also known as ML375, is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. The M5 receptor is the least understood of the five muscarinic receptor subtypes (M1-M5) and is primarily expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area. This localization suggests a potential role for M5 in modulating dopamine-dependent processes, including those related to cognition and reward. As a NAM, this compound does not directly block the acetylcholine binding site but rather binds to an allosteric site on the receptor, reducing its response to acetylcholine. This mechanism offers the potential for a more nuanced modulation of the cholinergic system compared to traditional orthosteric antagonists.
These application notes provide a comprehensive overview of the experimental design considerations and detailed protocols for investigating the potential cognitive-enhancing effects of this compound. A significant consideration for in vivo studies is the reported species-specific potency of this compound, which shows lower potency at rodent M5 receptors compared to human M5 receptors. This is a critical factor to consider when designing and interpreting animal studies.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological properties of this compound (ML375).
| Parameter | Species | Value | Assay Type | Reference |
| IC₅₀ | Human M5 | 300 nM | Functional Assay | [1] |
| IC₅₀ | Rat M5 | 790 nM | Functional Assay | [1] |
| IC₅₀ | Human M1, M2, M3, M4 | > 30 µM | Functional Assay | [1] |
| Brain Permeability | Rat | High CNS Penetration | Pharmacokinetic Analysis | [1] |
Signaling Pathway
The M5 receptor primarily signals through the Gq/11 family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound reduces the efficacy of acetylcholine in initiating this signaling cascade.
Experimental Protocols
In Vivo Behavioral Assays for Cognitive Enhancement
Important Note on Species Specificity: Due to the lower potency of this compound at rodent M5 receptors, higher doses may be required to achieve functional modulation in rats and mice compared to what might be predicted from human receptor data. Careful dose-response studies are essential. The suitability of this compound for in vivo work in rodents has been questioned, and researchers should consider this limitation when planning experiments. While one study has successfully used ML375 (this compound) in rats to study addiction-related behaviors, its utility in cognitive enhancement paradigms in rodents remains to be established.
The NOR test is a widely used assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Workflow:
Detailed Protocol:
-
Habituation (Day 1):
-
Individually place each animal into the empty testing arena (e.g., a 40x40x40 cm open field box) and allow it to explore freely for 10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Training/Sample Phase (T1 - Day 2):
-
Administer this compound or vehicle (e.g., saline with appropriate solubilizing agent) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in the arena.
-
Place the animal in the arena, midway between the two objects, and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (T2 - Day 3):
-
The inter-trial interval (ITI) between T1 and T2 can be varied to test short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
Depending on the experimental question, a second dose of this compound or vehicle can be administered before T2.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group.
-
The MWM is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on the hippocampus.
Experimental Workflow:
Detailed Protocol:
-
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
A hidden escape platform submerged 1-2 cm below the water surface.
-
The room should have various distal visual cues.
-
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle daily, prior to the training session.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 6):
-
Administer this compound or vehicle as in the acquisition phase.
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curves (escape latency and path length) across the training days. A steeper learning curve indicates faster learning.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between the this compound-treated and vehicle-treated groups.
-
Ex Vivo Electrophysiology: Long-Term Potentiation (LTP)
LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory. Investigating the effect of this compound on LTP in hippocampal slices can provide insights into its potential impact on the cellular mechanisms underlying cognition.
Experimental Workflow:
Detailed Protocol:
-
Slice Preparation:
-
Anesthetize a rodent (rat or mouse) and rapidly dissect the brain.
-
Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound or vehicle and continue to record baseline responses for another 20-30 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-LTP Recording:
-
Continue to record fEPSPs for at least 60 minutes after HFS to measure the magnitude and stability of LTP.
-
-
Data Analysis:
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) between slices treated with this compound and those treated with vehicle.
-
Conclusion
This compound is a valuable research tool for investigating the role of the M5 muscarinic receptor in various physiological and pathological processes. While its potential for cognitive enhancement is an area of interest, researchers must be mindful of the significant species differences in its potency when designing and interpreting in vivo studies, particularly in rodents. The protocols outlined above provide a framework for a systematic investigation of this compound's effects on cognitive behaviors and their underlying cellular mechanisms. Careful experimental design, including appropriate dose-response studies and control groups, will be crucial for obtaining meaningful and reproducible results.
References
VU0238441: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in humans.
This document provides detailed application notes and protocols for the safe handling and use of VU0238441, a pan-muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). It is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 7-Chloro-1-(4-(trifluoromethyl)benzyl)indoline-2,3-dione, is a potent, cell-permeable positive allosteric modulator of muscarinic acetylcholine receptors. It displays activity at the M1, M2, M3, and M5 subtypes, with no activity at the M4 receptor. As a research chemical, the full toxicological properties of this compound may not be fully characterized. Therefore, it is imperative to follow strict safety and handling procedures.
Safety and Handling Procedures
2.1 Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation or when working with solutions outside of a ventilated hood, a NIOSH-approved respirator is recommended.
2.2 Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Minimize dust generation and accumulation.
2.3 Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light and moisture.
2.4 First Aid Measures
-
After skin contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[1]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
After inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
2.5 Spills and Disposal
-
Spills: In case of a spill, wear appropriate PPE and contain the spill. Collect the material with a suitable absorbent and place it in a sealed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains.[1]
Quantitative Data
The following table summarizes the in vitro potency of this compound at human muscarinic acetylcholine receptors.
| Receptor Subtype | EC50 (µM) |
| M1 | 3.2 |
| M2 | 2.8 |
| M3 | 2.2 |
| M4 | >10 |
| M5 | 2.1 |
Data obtained from MedchemExpress.[1]
Experimental Protocols
The following are general protocols for in vitro assays to characterize the activity of this compound. These should be adapted based on specific experimental needs and cell lines used.
4.1 Cell Culture
-
Cells expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
4.2 Calcium Mobilization Assay
This assay is suitable for Gq-coupled muscarinic receptors (M1, M3, M5).
-
Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom assay plates at a density optimized for the specific cell line. Allow cells to adhere and grow for 24-48 hours.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentration of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a sub-maximal concentration (e.g., EC20) of the endogenous agonist, acetylcholine, to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an appropriate excitation and emission wavelength.
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is plotted against the concentration of this compound to determine the EC50 value.
Visualizations
Signaling Pathway of this compound at Gq-Coupled Muscarinic Receptors
Caption: Signaling pathway of this compound at Gq-coupled muscarinic receptors.
Experimental Workflow for a Calcium Mobilization Assay
Caption: A typical workflow for a cell-based calcium mobilization assay.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor In Vivo Bioavailability of Investigational Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor in vivo bioavailability of investigational compounds like VU0238441.
Frequently Asked Questions (FAQs) - General Concepts
Q1: What is bioavailability and why is it important?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter because it determines the dose and dosing regimen required to achieve therapeutic concentrations of a drug at its site of action. Poor oral bioavailability can lead to variable and low drug exposure, potentially compromising therapeutic efficacy.[1][2][3]
Q2: What are the common causes of poor in vivo bioavailability for an orally administered compound?
A2: The most common causes of low oral bioavailability can be categorized as follows:
-
Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[4][5][6]
-
Low membrane permeability: The compound cannot efficiently pass through the intestinal epithelial cells to enter the bloodstream.[1]
-
Presystemic metabolism: The compound is extensively metabolized in the intestine or liver (first-pass metabolism) before it can reach systemic circulation.[1][7]
-
Efflux by transporters: The compound is actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.
Q3: How can I determine the primary reason for my compound's poor bioavailability?
A3: A series of in vitro and in vivo experiments can help identify the root cause:
-
Solubility studies: Assess the compound's solubility in different biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability assays: Use cell-based models like Caco-2 or PAMPA to evaluate the compound's ability to cross intestinal barriers.[2]
-
Metabolic stability assays: Incubate the compound with liver microsomes, S9 fractions, or hepatocytes to determine its susceptibility to metabolism.[2][8]
-
In vivo pharmacokinetic studies: Compare the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability and infer the extent of absorption.[2]
Troubleshooting Guide: Formulation Strategies
Q1: My compound has very low aqueous solubility, which I suspect is limiting its oral absorption. What formulation strategies can I explore?
A1: For poorly water-soluble compounds, several formulation strategies can enhance dissolution and, consequently, absorption. These approaches aim to increase the surface area of the drug or present it in a solubilized form.[4][5][9]
Summary of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Nanosuspensions | Increases surface area for dissolution by reducing particle size to the nanometer range. | Applicable to many poorly soluble drugs. | Can be prone to particle aggregation; requires specialized equipment. |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid carrier, which can be emulsified in the GI tract to form fine droplets, facilitating absorption.[4][9] | Can significantly enhance bioavailability for lipophilic drugs. | Potential for drug precipitation upon dilution in the GI tract. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[5][6] | Spontaneous emulsion formation; thermodynamically stable. | High surfactant concentrations may cause GI irritation.[4] |
| Solid Dispersions | The drug is dispersed in a solid matrix (often a polymer), creating an amorphous form of the drug with increased solubility and dissolution rate.[4] | Can lead to significant increases in solubility. | Amorphous forms can be physically unstable and may recrystallize over time. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386) molecule, forming a more water-soluble inclusion complex.[5] | Well-established and effective for many drugs. | Limited drug loading capacity; competition for binding with other molecules. |
Q2: How do I choose the most appropriate formulation strategy for my compound?
A2: The choice of formulation depends on the physicochemical properties of your compound (e.g., solubility, lipophilicity, melting point) and the desired release profile. A decision-making workflow can help guide your selection.
Troubleshooting Guide: Prodrug and Chemical Modification Approaches
Q1: Formulation strategies have not sufficiently improved the bioavailability of my compound. What other options should I consider?
A1: If formulation approaches are not effective, a prodrug strategy may be a viable alternative. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[10][11]
Q2: How can a prodrug approach overcome poor bioavailability?
A2: Prodrugs can be designed to:
-
Increase aqueous solubility: By attaching a polar promoiety (e.g., phosphate, amino acid), the prodrug can have improved dissolution.
-
Enhance membrane permeability: A lipophilic promoiety can be added to increase passive diffusion across the intestinal membrane.[10]
-
Utilize transporter-mediated uptake: The promoiety can be designed to be a substrate for an uptake transporter, such as the PEPT1 transporter for dipeptide-based prodrugs.[10][12]
-
Bypass first-pass metabolism: The prodrug can be designed to be resistant to metabolic enzymes or to release the active drug only after passing the liver.[12]
Q3: What are the key considerations when designing a prodrug?
A3: A successful prodrug design requires a careful balance of properties:
-
Efficient conversion: The prodrug must be efficiently converted to the active parent drug at the desired site of action.
-
Stability: The prodrug should be stable enough in the gastrointestinal tract and during absorption to allow it to reach the site of conversion.[12]
-
Safety of the promoiety: The cleaved promoiety should be non-toxic.
-
Synthetic feasibility: The synthesis of the prodrug should be practical and scalable.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Objective: To prepare a stable nanosuspension of a poorly water-soluble compound to enhance its dissolution rate.
-
Materials:
-
Poorly water-soluble active pharmaceutical ingredient (API).
-
Stabilizer solution (e.g., 1% w/v hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water).
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
High-energy media mill.
-
-
Methodology:
-
Prepare a pre-suspension by dispersing the API in the stabilizer solution at a concentration of 5-10% (w/v).
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 2-8 hours), monitoring the particle size distribution periodically using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the absolute oral bioavailability of a compound by comparing plasma concentrations after oral and intravenous administration.
-
Materials:
-
Test compound formulated for oral (e.g., in a nanosuspension or solution) and intravenous administration.
-
Male Sprague-Dawley rats (or other appropriate rodent model).
-
Cannulated animals (for serial blood sampling).
-
Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS).[8]
-
-
Methodology:
-
Divide the animals into two groups: oral (PO) and intravenous (IV).
-
Administer the compound at a specific dose (e.g., 10 mg/kg PO and 1 mg/kg IV).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics characterization of metarrestin in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Trends in Clinical Trials of Prodrugs [mdpi.com]
- 12. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of VU0238441
Welcome to the Technical Support Center for VU0238441. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. Our goal is to help you design and troubleshoot your experiments to minimize potential off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it does not bind to the same site as the endogenous ligand, acetylcholine (ACh), but to a distinct allosteric site. This binding enhances the receptor's response to ACh, potentiating downstream signaling cascades.
Q2: What are the known off-target effects of M1 PAMs like this compound?
A2: A primary concern with M1 PAMs is the potential for "ago-PAM" activity, where the compound itself can act as an agonist, leading to receptor activation even in the absence of ACh.[1][2] This intrinsic agonist activity is often associated with cholinergic adverse effects, such as seizures and other central nervous system-related toxicities.[1][3] Therefore, a key aspect of minimizing off-target effects is to use "pure-PAMs" which have minimal to no intrinsic agonist activity. While specific data for this compound is not publicly available, related compounds from the same series, like VU0467319 (VU319), have been shown to have an ancillary pharmacology profile devoid of appreciable off-target activities when screened against a panel of other receptors and channels.[4][5][6]
Q3: How can I assess the selectivity of this compound in my experiments?
A3: Selectivity should be assessed at multiple levels. Initially, counter-screening against other muscarinic receptor subtypes (M2-M5) is crucial to ensure M1 specificity.[3] For a broader view, screening against a commercially available panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is recommended. This will help identify any unintended interactions that could confound experimental results.
Q4: What is the difference between an "ago-PAM" and a "pure-PAM" and why is it important?
A4: An "ago-PAM" is a positive allosteric modulator that also possesses intrinsic agonist activity, meaning it can directly activate the M1 receptor.[1][2] A "pure-PAM" enhances the effect of the endogenous agonist (ACh) but has no direct activating effect on its own. This distinction is critical because ago-PAMs have been linked to over-activation of the M1 receptor, leading to adverse effects like convulsions.[1] For therapeutic applications and cleaner experimental results, pure-PAMs with minimal agonist activity are preferred.
Troubleshooting Guides
Problem 1: Observing unexpected cellular responses or toxicity in vitro.
| Possible Cause | Troubleshooting Step |
| Ago-PAM Activity: The compound may have intrinsic agonist activity at the M1 receptor, leading to overstimulation. | Solution: Perform a calcium mobilization assay in the absence of acetylcholine. A significant increase in intracellular calcium indicates agonist activity. Consider using a lower concentration of this compound or switching to a known "pure-PAM" for comparison. |
| Off-Target Binding: The compound may be interacting with other receptors or channels in your cell line. | Solution: Review the known off-target profile of this compound or related compounds. If your cell line expresses a potential off-target, consider using a cell line with a cleaner background or using specific antagonists for the suspected off-target to block the effect. |
| Compound Concentration: The concentration used may be too high, leading to non-specific effects. | Solution: Perform a dose-response curve to determine the optimal concentration range for M1 PAM activity without inducing toxicity. |
Problem 2: Inconsistent or unexpected results in vivo (e.g., adverse behavioral effects).
| Possible Cause | Troubleshooting Step |
| Cholinergic Adverse Effects: The compound may be causing over-activation of M1 receptors in the central nervous system. | Solution: This is a known issue with M1 ago-PAMs.[1][3] Reduce the dose of this compound. If adverse effects persist even at low doses, the compound may have an unfavorable therapeutic window. Compare the in vivo effects with a known pure-PAM, which is expected to have a better safety profile.[2] |
| Poor Pharmacokinetics: The compound may have low brain penetration or rapid metabolism, leading to inconsistent exposure. | Solution: Conduct pharmacokinetic studies to determine the brain and plasma concentrations of this compound. Ensure that the doses used in your efficacy studies achieve relevant target engagement. For example, the M1 PAM VU319 showed high CNS penetration, which was a key factor in its favorable profile.[4][5][6] |
| Off-Target Effects in vivo: The compound may be interacting with other targets in the whole animal, leading to complex phenotypes. | Solution: If a broad off-target screening has been performed, review the identified targets and their physiological roles. Consider using knockout animals for the suspected off-target to confirm the mechanism of the observed phenotype. |
Data Presentation
Table 1: Pharmacological Profile of a Representative M1 PAM (VU319)
| Parameter | Value | Species | Assay Type |
| M1 PAM EC50 | 492 nM | Human | Calcium Mobilization |
| M1 Agonism EC50 | > 30 µM | Human | Calcium Mobilization |
| M2-M5 Activity | No significant activity | Human, Rat | Calcium Mobilization |
| Ancillary Pharmacology | Devoid of appreciable off-target activities | N/A | Broad Panel Screen |
| Brain Penetration (Kp,uu) | 0.91 | Rat | In vivo PK |
Data for VU319 is presented as a representative example of a well-characterized M1 PAM from the same series as this compound.[4][5][6]
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay for M1 Agonist and PAM Activity
Objective: To determine the intrinsic agonist and positive allosteric modulator activity of this compound at the M1 muscarinic receptor.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human or rat M1 receptor (e.g., CHO-K1 or HEK293 cells). Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine (ACh).
-
Agonist Mode:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the cells.
-
Measure the fluorescence signal over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.
-
-
PAM Mode:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with different concentrations of this compound for a short period (e.g., 2-5 minutes).
-
Add a sub-maximal (EC20) concentration of acetylcholine to all wells.
-
Measure the fluorescence signal over time. A potentiation of the ACh-induced calcium signal indicates PAM activity.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the concentration of this compound to determine the EC50.
-
For PAM activity, plot the potentiation of the ACh response against the concentration of this compound to determine the EC50.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for Assessing Off-Target Effects.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing stability problems of VU0238441 in solution
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of VU0238441 that might affect its stability in solution?
A1: While specific data is unavailable, this compound is likely a complex organic molecule. The stability of such compounds in solution can be influenced by several factors including temperature, pH, light exposure, and the presence of oxidizing agents or enzymes.[1] Heterocyclic compounds, in particular, can be susceptible to degradation pathways such as hydrolysis and oxidation.[2]
Q2: How should I store the solid compound and its stock solutions?
A2: As a general best practice for small molecules, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[3] Stock solutions, typically prepared in an anhydrous organic solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] For long-term storage of up to 6 months, -80°C is preferable.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For many poorly water-soluble compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating a high-concentration stock solution.[5] It is crucial to use anhydrous, high-purity DMSO as water contamination can significantly reduce the solubility of hydrophobic compounds.[6]
Q4: What is the maximum concentration of DMSO that is tolerable in most cell-based assays?
A4: The tolerance of cell lines to DMSO varies, but a final concentration of less than 0.5% (v/v) is generally recommended to minimize cytotoxicity and other off-target solvent effects.[5] It is always critical to include a vehicle control (containing the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[5]
Troubleshooting Guide: Stability and Solubility Issues
Q5: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A5: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5][7] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.[7]
-
Optimize Mixing Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer.[7] This rapid dispersion helps to avoid localized high concentrations that can initiate precipitation.[1]
-
Gentle Warming and Sonication: Gently warming the final solution (e.g., to 37°C) or brief sonication in a water bath can help redissolve the compound.[8] However, be cautious as prolonged heat may degrade the compound.[1]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) to your aqueous buffer can help maintain the solubility of hydrophobic compounds.
Q6: I am concerned that this compound is degrading in my aqueous experimental solution over the course of my multi-day experiment. How can I assess its stability?
A6: To assess stability, you can perform a time-course experiment. Prepare your final working solution and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution and analyze the concentration of the parent compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time would indicate degradation.
Q7: Could the pH of my buffer be affecting the stability of this compound?
A7: Yes, pH can be a critical factor in the stability of small molecules.[1] For compounds with ionizable groups, solubility and stability can be highly pH-dependent. If you suspect pH-related instability, you can perform stability studies in buffers of different pH values to determine the optimal pH range for your experiments.
Data Presentation
As specific quantitative data for this compound is not available, the following tables are provided as templates for you to record your own experimental findings.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations (e.g., Clear, Precipitate) |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Cell Culture Medium | 37 | ||
| Add other solvents |
Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at 10 µM
| Storage Temperature (°C) | Time Point (hours) | % Remaining (HPLC) | Observations |
| 4 | 0 | 100 | |
| 4 | 24 | ||
| 4 | 48 | ||
| 25 (Room Temp) | 0 | 100 | |
| 25 (Room Temp) | 24 | ||
| 25 (Room Temp) | 48 | ||
| 37 | 0 | 100 | |
| 37 | 24 | ||
| 37 | 48 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance and vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.[6]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol helps determine the concentration at which a compound, diluted from a DMSO stock, begins to precipitate in an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Multichannel pipette and a microplate reader capable of measuring absorbance (light scattering)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of concentrations of this compound. For example, in a final volume of 200 µL, add the appropriate volume of the 10 mM DMSO stock to achieve final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include Controls: Include blank control wells containing only the aqueous buffer and the same final concentration of DMSO (e.g., 198 µL of buffer + 2 µL of DMSO).
-
Incubate: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure Absorbance: Measure the absorbance (light scattering) of each well at a wavelength of 620 nm. An increase in absorbance compared to the blank control indicates the formation of a precipitate.
-
Determine Solubility Limit: The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the blank control.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Hypothetical signaling pathway for this compound.
Caption: Potential degradation pathways for a heterocyclic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
identifying and mitigating VU0238441-induced side effects
Technical Support Center: VU0238441
Disclaimer: this compound is presented here as a hypothetical selective inhibitor of the Kir2.1 potassium channel for research purposes. The following information is illustrative and based on the known pharmacology of Kir2.1 channels and general principles of experimental troubleshooting.
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. It provides troubleshooting advice and frequently asked questions to help identify and mitigate potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the inwardly rectifying potassium channel Kir2.1. The Kir2.1 channel, encoded by the KCNJ2 gene, is crucial for setting the resting membrane potential and for the final phase of repolarization in excitable cells like cardiomyocytes and neurons.[1][2][3] By blocking Kir2.1, this compound leads to membrane depolarization.
Q2: What are the expected on-target effects of this compound in cellular assays?
A2: The primary on-target effect of this compound is the inhibition of the potassium current (IK1) mediated by Kir2.1 channels.[3] This will result in a more depolarized resting membrane potential in cells expressing this channel, such as cardiomyocytes, neurons, and certain endothelial cells.[4][5][6] In electrophysiological studies, you should observe a reduction in the inward rectifier current.
Q3: What are the potential off-target effects of this compound?
A3: While designed for selectivity, this compound may exhibit some activity against other members of the Kir2.x family (Kir2.2, Kir2.3) at higher concentrations.[7] Off-target effects on other ion channels, kinases, or GPCRs are also possible, as is common with many small molecule inhibitors.[8][9][10][11] It is crucial to perform selectivity profiling to understand the specific off-target liabilities in your experimental system.
Q4: How should I store and handle this compound?
A4: this compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final concentration of the solvent in your experimental medium is consistent across all conditions and does not exceed a level that could cause solvent-induced artifacts (typically <0.1%).
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Viability
Q: My cells are showing signs of toxicity (e.g., poor morphology, detachment, low viability) after treatment with this compound. What could be the cause and how can I fix it?
A:
-
High Compound Concentration: The concentration of this compound may be too high, leading to excessive membrane depolarization and subsequent excitotoxicity, particularly in neurons or cardiomyocytes.
-
Mitigation: Perform a dose-response curve to determine the optimal concentration that achieves Kir2.1 inhibition without significant cell death. Start with a concentration close to the known IC50 and titrate downwards.
-
-
Solvent Toxicity: The concentration of your solvent (e.g., DMSO) might be too high.
-
Mitigation: Ensure your final solvent concentration is below 0.1% and that your vehicle control experiments use the same solvent concentration.
-
-
Off-Target Effects: At higher concentrations, this compound might be inhibiting other essential cellular targets, leading to toxicity.[8][10][12]
-
Mitigation: If reducing the concentration is not possible, consider using a structurally different Kir2.1 inhibitor as a control to see if the toxic effect is specific to this compound's chemical scaffold.
-
Issue 2: Inconsistent or No Effect on Membrane Potential
Q: I am not observing the expected membrane depolarization after applying this compound.
A:
-
Low Kir2.1 Expression: The cell type you are using may not express sufficient levels of the Kir2.1 channel.
-
Compound Instability: The compound may have degraded in your working solution.
-
Mitigation: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Incorrect pH: The potency of some Kir2.1 inhibitors can be pH-dependent.[2][14]
-
Troubleshooting: Ensure the pH of your experimental buffer is within the optimal range for this compound activity. Check the manufacturer's data sheet for any pH sensitivity.
-
Issue 3: Observing Arrhythmic Events in Cardiomyocyte Cultures
Q: My cardiomyocyte cultures are exhibiting arrhythmias (e.g., irregular beating, early afterdepolarizations) after treatment with this compound.
A:
-
On-Target Effect: Inhibition of Kir2.1 is known to prolong the cardiac action potential, which can lead to arrhythmias.[3][15] This is an expected on-target effect, especially at higher concentrations.
-
Mitigation: Use the lowest effective concentration of this compound. If studying other cellular processes, you may need to accept this phenotype as an inherent consequence of Kir2.1 inhibition.
-
-
Off-Target Channel Blockade: this compound could be blocking other cardiac ion channels, such as hERG (IKr), which is a common cause of drug-induced arrhythmias.[16][17]
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table summarizes the inhibitory potency (IC50) of this compound against various ion channels, as determined by automated patch-clamp electrophysiology.
| Target Ion Channel | IC50 (µM) | Fold Selectivity vs. Kir2.1 |
| Kir2.1 | 0.5 | 1x |
| Kir2.2 | 8.2 | 16.4x |
| Kir2.3 | 15.5 | 31x |
| hERG (Kv11.1) | > 50 | > 100x |
| Nav1.5 | > 50 | > 100x |
| Cav1.2 | > 50 | > 100x |
Table 2: Hypothetical Dose-Dependent Effects of this compound on Cardiomyocyte Action Potential Duration
This table shows the effect of increasing concentrations of this compound on the action potential duration at 90% repolarization (APD90) and the incidence of arrhythmic events in cultured human iPSC-derived cardiomyocytes.
| This compound Conc. (µM) | Mean APD90 (ms) | % Increase in APD90 | Incidence of EADs* |
| 0 (Vehicle) | 350 | 0% | 0% |
| 0.1 | 385 | 10% | 5% |
| 0.5 | 455 | 30% | 25% |
| 1.0 | 560 | 60% | 60% |
| 5.0 | 700 | 100% | 95% |
*EADs: Early Afterdepolarizations
Experimental Protocols
Protocol 1: Assessing Off-Target Effects using Manual Patch-Clamp Electrophysiology
Objective: To determine the effect of this compound on a non-target ion channel (e.g., hERG) expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software.[2]
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (10 mM in DMSO).
Methodology:
-
Culture HEK293-hERG cells on glass coverslips to 50-70% confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Record baseline hERG currents using a voltage-step protocol appropriate for activating and deactivating the channel (e.g., hold at -80 mV, step to +20 mV for 2 seconds, then ramp down to -120 mV).
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration is constant.
-
Perfuse the cell with the vehicle control solution for 5 minutes and record the current.
-
Sequentially perfuse the cell with increasing concentrations of this compound, allowing the effect to stabilize at each concentration (typically 5-10 minutes) before recording.
-
After the highest concentration, perform a washout by perfusing with the drug-free external solution to check for reversibility.
-
Analyze the data by measuring the peak tail current and plotting the percentage of inhibition against the drug concentration to calculate the IC50 value.
Visualizations
Caption: Signaling pathway of the Kir2.1 channel and its inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Experimental workflow for assessing the off-target effects of this compound.
References
- 1. Kir2.1 - Wikipedia [en.wikipedia.org]
- 2. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and subcellular localization of Kir2.1 subunits in neurons and glia in piriform cortex with implications for K+ spatial buffering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, localization, and functional properties of inwardly rectifying K+ channels in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. Kir2.1 - Creative Bioarray [acroscell.creative-bioarray.com]
- 14. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-induced cardiac arrhythmias: incidence, prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. criver.com [criver.com]
Technical Support Center: Refining VU0238441 Delivery Methods for Targeted Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with VU0238441, a pan-muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). Given the limited publicly available data on this compound, this guidance also draws from research on its analog, VU0119498, and other M1 mAChR PAMs to provide a practical resource for refining delivery methods and achieving targeted effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of muscarinic acetylcholine receptors (mAChRs). Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a different site (an allosteric site) and enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulation can lead to more spatially and temporally precise physiological effects.
Q2: What are the primary challenges in delivering this compound for targeted central nervous system (CNS) effects?
The principal challenge for delivering this compound and similar small molecules to the CNS is the blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid, preventing most drugs from entering the brain.[3] Key challenges include:
-
Limited Permeability: The BBB restricts the passage of molecules based on size and polarity.[3]
-
Efflux Transporters: Proteins such as P-glycoprotein actively pump foreign substances out of the brain, reducing the effective concentration of the therapeutic agent.[3]
-
Metabolic Instability: Enzymes present at the BBB can metabolize drugs before they reach their target.[3]
Q3: What are some potential strategies to enhance the CNS penetration of this compound?
Several strategies can be explored to overcome the BBB, including:
-
Chemical Modification: Modifying the physicochemical properties of this compound to increase its lipophilicity and reduce its polarity may enhance passive diffusion across the BBB.
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[4]
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that binds to a receptor expressed on the BBB (e.g., transferrin receptor) can enable its transport into the brain.
-
Intranasal Delivery: This non-invasive route can bypass the BBB to deliver drugs directly to the CNS.
Q4: How can I assess the brain uptake of this compound in my preclinical models?
Accurate quantification of brain penetration is critical. A common method involves:
-
Animal Dosing: Administer this compound to the animal model via the chosen delivery route.
-
Sample Collection: At specified time points, collect blood and brain tissue. It is crucial to perfuse the animals with saline before brain collection to remove residual blood.
-
Sample Processing: Homogenize the brain tissue and extract the compound from both brain homogenate and plasma.
-
Quantification: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of this compound in both sample types.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) to evaluate the extent of BBB penetration.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioavailability in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | 1. Formulation Optimization: Experiment with different vehicle formulations to improve solubility. Consider using co-solvents (e.g., DMSO, PEG), cyclodextrins, or lipid-based formulations. 2. Particle Size Reduction: If using a suspension, micronization or nano-milling can increase the surface area and improve dissolution rate. |
| Rapid Metabolism | 1. Pharmacokinetic Studies: Conduct a full pharmacokinetic profile to determine the half-life of this compound. 2. Metabolite Identification: Identify the major metabolites to understand the metabolic pathways involved. 3. Co-administration with Inhibitors: If a specific metabolic enzyme is identified, consider co-administration with a known inhibitor of that enzyme in preclinical models to assess the impact on exposure. |
| Inefficient Absorption (Oral Delivery) | 1. Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess intestinal permeability. 2. Formulation Enhancement: Incorporate permeation enhancers in the oral formulation, but with caution regarding potential toxicity. 3. Alternative Delivery Routes: Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to bypass absorption barriers. |
Issue 2: Lack of Target Engagement in the CNS
| Potential Cause | Troubleshooting Steps |
| Insufficient BBB Penetration | 1. Quantify Brain Exposure: As detailed in FAQ 4, accurately measure the brain-to-plasma ratio. A low ratio confirms poor penetration. 2. Test BBB-crossing Strategies: Systematically evaluate different delivery strategies outlined in FAQ 3. 3. In Situ Brain Perfusion: This technique can provide a more direct measure of BBB transport without the influence of peripheral pharmacokinetics. |
| Active Efflux by Transporters | 1. In Vitro Transporter Assays: Use cell lines overexpressing efflux transporters (e.g., P-gp) to determine if this compound is a substrate. 2. In Vivo Inhibition Studies: Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil) and measure the change in brain concentration. An increase would indicate that efflux is a significant barrier. |
| Off-Target Distribution | 1. Biodistribution Studies: Use radiolabeled this compound to visualize its distribution throughout the body and identify areas of high accumulation outside the CNS. 2. Targeted Delivery Systems: Employ nanoparticle-based systems with CNS-targeting ligands to increase the proportion of the drug reaching the brain. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a Mouse Model of Cognitive Deficit
This protocol is a general framework and should be adapted based on the specific animal model and behavioral assay.
-
Animal Model: Select a relevant mouse model of cognitive impairment (e.g., scopolamine-induced amnesia, aged mice).
-
Formulation of this compound:
-
For intraperitoneal (IP) injection, a common starting formulation for a small molecule PAM might be a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Sonication of the suspension prior to administration is recommended to ensure homogeneity.
-
-
Dosing:
-
Based on studies of similar M1 PAMs, a dose range of 1-30 mg/kg could be a starting point for efficacy testing.[5]
-
A dose-response study is essential to determine the optimal dose.
-
Administer this compound or vehicle control via IP injection 30-60 minutes prior to the behavioral test.
-
-
Behavioral Assay:
-
Utilize a validated behavioral test for cognition, such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).
-
Record and analyze the data according to established protocols for the chosen assay.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
-
Include satellite groups of animals for blood and brain tissue collection at time points corresponding to the behavioral testing to correlate drug exposure with efficacy.
-
Visualizations
Signaling Pathway of a Muscarinic Acetylcholine Receptor PAM
Caption: Signaling pathway of a muscarinic acetylcholine receptor (mAChR) activated by acetylcholine and positively modulated by this compound.
Experimental Workflow for Assessing CNS Delivery of this compound
Caption: A generalized experimental workflow for quantifying the brain penetration of this compound.
References
- 1. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives [sciexplor.com]
- 3. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to M1 Positive Allosteric Modulators for Researchers
An Objective Analysis of Leading M1 PAMs to Inform Preclinical Research and Development
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a nuanced approach to enhancing cholinergic signaling, potentially overcoming the selectivity and side-effect challenges of orthosteric agonists. This guide provides a comparative analysis of several well-characterized M1 PAMs, presenting key experimental data to aid researchers in selecting appropriate tool compounds and advancing drug discovery efforts.
While a variety of M1 PAMs have been developed, this guide focuses on a selection of representative compounds for which robust pharmacological data is publicly available. Another compound of interest in this class is VU0238441; however, detailed public data on its pharmacological profile is not available at the time of this publication. Therefore, the following sections will compare the properties of BQCA, PQCA, MK-7622, VU0453595, and TAK-071 to provide a useful framework for understanding the landscape of M1 PAMs.
Quantitative Comparison of M1 PAMs
The following table summarizes the key in vitro pharmacological parameters of several prominent M1 PAMs. These compounds exhibit distinct profiles in terms of their potency as PAMs, their intrinsic agonist activity, and their selectivity.
| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) | Species | Efficacy (% ACh Max) | Selectivity | Key Features |
| BQCA | 845[1][2] | >10,000 (weak partial agonist at high concentrations)[2] | Human | ~50% at 100 µM[2] | >100-fold vs M2-M5[2] | One of the first selective M1 PAMs; poor side-effect profile limited clinical use.[3] |
| PQCA | 135[4][5] | Inactive | Human | Not reported | Highly selective vs other muscarinic receptors[4][5] | Improved potency and CNS penetration over BQCA.[6] |
| MK-7622 | 16[7] | 2930[7] | Rat | Not specified | Selective for M1 over M2-M4.[6] | Potent ago-PAM; clinical development discontinued (B1498344) due to lack of efficacy and cholinergic side effects.[8][9] |
| VU0453595 | 2140[10] | Devoid of agonist activity[7] | Rat | Not specified | Highly selective.[7] | Lacks agonist activity, potentially offering a better safety profile.[4][7] |
| TAK-071 | Not reported | Not reported | Human | Not reported | Not specified | Low cooperativity with acetylcholine, designed to reduce cholinergic side effects.[11] |
M1 Receptor Signaling and PAM Mechanism of Action
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.
Positive allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of ACh, thereby potentiating its signaling effects without directly activating the receptor in the absence of the endogenous ligand. Some PAMs, known as "ago-PAMs," also possess intrinsic agonist activity.
Caption: M1 receptor signaling pathway and the modulatory action of a PAM.
Experimental Protocols
The characterization of M1 PAMs relies on a variety of in vitro assays to determine their potency, efficacy, and selectivity. Below are detailed methodologies for two key experiments commonly cited in the study of these compounds.
Calcium Mobilization Assay
This assay is a primary functional screen for identifying and characterizing M1 PAMs. It measures the increase in intracellular calcium concentration following receptor activation, which is a direct consequence of Gq/11 pathway signaling.
Objective: To determine the EC50 of a compound's PAM and/or agonist activity at the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and acetylcholine (ACh).
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
Procedure:
-
Cell Culture: CHO-M1 cells are cultured in T-flasks until they reach 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96- or 384-well black-walled, clear-bottom assay plates and incubated overnight to allow for attachment.
-
Dye Loading: The culture medium is removed, and cells are incubated with the calcium indicator dye solution in the dark at 37°C for approximately 1 hour.
-
Compound Addition:
-
For PAM activity: A range of concentrations of the test compound is added to the wells, followed by a fixed, sub-maximal concentration of ACh (typically the EC20).
-
For agonist activity: A range of concentrations of the test compound is added to the wells in the absence of ACh.
-
-
Signal Detection: The plate is immediately placed in the fluorescence plate reader, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically over time.
-
Data Analysis: The peak fluorescence response is measured and normalized to the maximal response induced by a saturating concentration of ACh. The data are then fitted to a four-parameter logistic equation to determine the EC50 values.
Radioligand Binding Assay
This assay is used to assess the binding affinity of a compound to the M1 receptor and to determine its effect on the binding of the endogenous ligand. It helps to confirm that a compound is acting at an allosteric site.
Objective: To determine if a PAM enhances the binding affinity of ACh to the M1 receptor.
Materials:
-
Cell membranes prepared from CHO cells expressing the M1 receptor.
-
Radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled acetylcholine (ACh).
-
Test compound (PAM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled ACh. A parallel set of experiments is performed in the presence of a fixed concentration of the test PAM.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled ACh. The IC50 values (the concentration of ACh that displaces 50% of the radiolabeled antagonist) are determined in the presence and absence of the PAM. A leftward shift in the ACh competition curve in the presence of the PAM indicates positive cooperativity and an allosteric mechanism of action.
Caption: A typical experimental workflow for characterizing M1 PAMs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BQCA - Wikipedia [en.wikipedia.org]
- 4. PQCA | M1 Receptor Positive Modulator | DC Chemicals [dcchemicals.com]
- 5. PQCA Datasheet DC Chemicals [dcchemicals.com]
- 6. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safety, pharmacokinetics and quantitative EEG modulation of TAK-071, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VU0238441 and VU0486846
This guide provides a detailed comparison of the preclinical efficacy of two muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs): VU0238441 and VU0486846. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
VU0486846 is a highly selective M1 mAChR PAM with demonstrated in vivo efficacy in enhancing cognitive function without the adverse cholinergic effects typically associated with muscarinic agonists. In contrast, this compound is a pan-mAChR PAM, exhibiting activity across multiple mAChR subtypes (M1, M2, M3, and M5). While in vitro potency data is available for this compound, there is a notable lack of published in vivo efficacy and safety data, limiting a direct and comprehensive comparison with VU0486846. This guide summarizes the available experimental data for both compounds, details relevant experimental protocols, and provides visualizations of their mechanisms of action and experimental workflows.
Data Presentation
Table 1: In Vitro Receptor Potency and Selectivity
| Compound | Target(s) | EC50 (µM) | Selectivity Profile | Reference |
| This compound | M1 mAChR | 3.2 | Pan-mAChR PAM | [1] |
| M2 mAChR | 2.8 | [1] | ||
| M3 mAChR | 2.2 | [1] | ||
| M4 mAChR | >10 | [1] | ||
| M5 mAChR | 2.1 | [1] | ||
| VU0486846 | M1 mAChR | 0.253 (rat) | Highly selective for M1 over M2-M5 | [2] |
| M2-M5 mAChR | Inactive | [2] |
Table 2: In Vivo Efficacy and Safety Profile
| Compound | Efficacy Model | Effective Dose | Safety/Adverse Effects | Reference |
| This compound | Data not available | Data not available | Data not available. As a pan-mAChR PAM, potential for cholinergic side effects exists. | - |
| VU0486846 | Novel Object Recognition (Rat) | 3 mg/kg (i.p.) | No observed cholinergic side effects or seizure liability up to 100 mg/kg in mice. | [2] |
| Risperidone-induced cognitive deficit (Rat) | 10 mg/kg | [2] | ||
| Alzheimer's Disease model (APP/PS1 mice) | - | Reduces neurogliosis and improves cognitive function. | [3] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of compounds at Gq-coupled mAChRs by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mAChR subtype of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: Test compounds (this compound or VU0486846) are serially diluted to various concentrations.
-
Assay: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of the test compound, followed by the addition of an EC20 concentration of acetylcholine (ACh).
-
Data Analysis: The increase in fluorescence, indicating a rise in intracellular calcium, is measured. The EC50 values are calculated from the concentration-response curves.[4][5][6]
In Vivo Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
Protocol:
-
Habituation: Rats are individually habituated to the testing arena (an open field box) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days in the absence of any objects.[7][8]
-
Acquisition Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the nose being in close proximity to the object (e.g., within 2 cm).
-
Retention Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[7][8][9]
Modified Irwin Test
This is a comprehensive screen to assess the behavioral and physiological effects of a compound in rodents.
Protocol:
-
Baseline Observation: Before drug administration, each mouse is observed for a range of behavioral and physiological parameters.
-
Compound Administration: The test compound is administered (e.g., intraperitoneally).
-
Post-Dose Observation: At specified time points (e.g., 15, 30, 60, 120 minutes, and 24 hours) after dosing, the animals are systematically observed for changes in:
-
Behavior: Alertness, grooming, locomotor activity, stereotypy.
-
Neurological State: Gait, posture, tremors, convulsions, righting reflex.
-
Autonomic Functions: Salivation, lacrimation, piloerection, pupil size, defecation, urination.
-
-
Scoring: Observations are scored on a graded scale (e.g., 0 for no effect, 1 for slight, 2 for moderate, 3 for marked, and 4 for severe effect) to quantify the compound's effects.[4][10][11]
Visualizations
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Observations Irwin Test - Vivotecnia [vivotecnia.com]
- 3. Positive allosteric modulation of M1 mAChRs with VU0486846 reverses cognitive deficits in male APPswe/PSEN1ΔE9 alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. moleculardevices.com [moleculardevices.com]
- 7. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 11. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. (2018) | Joanne R. Mathiasen | 62 Citations [scispace.com]
Unveiling the M1 Muscarinic Receptor Selectivity of VU0238441: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the M1 receptor selectivity of the positive allosteric modulator (PAM) VU0238441. This report provides a comparative analysis with other notable M1-selective compounds, supported by experimental data and detailed methodologies.
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. The development of M1-selective positive allosteric modulators (PAMs) like this compound offers a promising strategy to enhance cognitive function while minimizing peripheral side effects associated with non-selective muscarinic agonists. This guide provides an objective comparison of this compound's M1 receptor selectivity against other well-characterized M1 PAMs, presenting key experimental data and methodologies to aid researchers in their evaluation.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor primarily signals through the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.
Comparative Selectivity of M1 PAMs
The selectivity of a PAM for its target receptor over other related receptors is crucial for minimizing off-target effects. The following table summarizes the potency (EC50) of this compound and other M1 PAMs at the human M1 receptor and their selectivity over other muscarinic receptor subtypes (M2-M5).
| Compound | hM1 EC50 (nM) | Selectivity over hM2-hM5 | Reference |
| This compound | Data not explicitly found in direct comparison tables | Reported to be highly selective | |
| BQCA | 845 | No potentiation, agonism, or antagonism up to 100 µM | [1][2] |
| VU0453595 | 2140 | Devoid of agonist activity on other subtypes | [3][4] |
| VU-6005610 | 2000 | >10,000 nM for hM2-hM5 | [5] |
| VU-6005852 | 1120 | >10,000 nM for hM2-hM5 | [5] |
Note: EC50 values can vary depending on the specific assay conditions.
Experimental Validation of M1 Selectivity
The M1 receptor selectivity of compounds like this compound is typically validated through a combination of radioligand binding assays and in vitro functional assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for the M1 receptor and its ability to displace a known radiolabeled ligand. A lack of displacement at other muscarinic receptor subtypes indicates selectivity.
Detailed Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]-NMS) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the compound (Ki) can then be calculated. This is repeated for each muscarinic receptor subtype to determine selectivity.
Functional Assays (Calcium Mobilization)
Functional assays measure the cellular response to receptor activation. For M1 receptors, a common method is to measure the increase in intracellular calcium concentration following the application of an agonist, and how this is potentiated by a PAM.
Detailed Protocol for Calcium Mobilization Assay:
-
Cell Culture: Cells stably expressing the M1 receptor are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which increases in fluorescence upon binding to calcium.
-
Compound Addition: The test PAM is added to the cells and pre-incubated for a short period.
-
Agonist Stimulation: A sub-maximal concentration of an M1 receptor agonist, such as acetylcholine, is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader (e.g., a FLIPR).
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data is analyzed to determine the EC50 of the PAM (the concentration that produces 50% of the maximal potentiation of the agonist response). This is repeated on cells expressing other muscarinic receptor subtypes to assess selectivity.[6][7]
Conclusion
The available data indicates that this compound is a highly selective positive allosteric modulator of the M1 muscarinic receptor. While direct comparative data in a single study is not always available, the collective evidence from various studies on similar M1 PAMs like BQCA and the VU-series of compounds demonstrates a consistent profile of high selectivity for the M1 subtype over other muscarinic receptors. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate and compare the selectivity of this compound and other novel M1 PAMs, facilitating the development of more targeted and effective therapies for neurological disorders.
References
- 1. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0238441 and Traditional M1 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M1 selective positive allosteric modulator (PAM) VU0238441 and traditional M1 muscarinic agonists. It delves into their distinct mechanisms of action, presents supporting experimental data, and offers detailed protocols for key assays.
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has long been a target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. While traditional M1 agonists have shown some efficacy, their clinical use has been hampered by a lack of subtype selectivity, leading to a range of cholinergic side effects. A newer approach involves the use of positive allosteric modulators (PAMs), such as this compound, which offer a more nuanced and selective method of enhancing M1 receptor activity. This guide provides a comparative analysis of these two classes of compounds.
Mechanism of Action: A Tale of Two Binding Sites
Traditional M1 agonists, such as carbachol, xanomeline, and pilocarpine, are orthosteric ligands. They bind directly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), to activate the receptor. This direct activation, however, is not always specific to the M1 subtype, leading to the stimulation of other muscarinic receptors (M2-M5) and subsequent undesirable side effects.
In contrast, this compound is a positive allosteric modulator. It does not bind to the ACh binding site and has little to no intrinsic agonist activity on its own. Instead, it binds to a distinct allosteric site on the M1 receptor. This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of acetylcholine. This mechanism preserves the natural, physiological pattern of M1 receptor activation, as the effect of the PAM is dependent on the presence of the endogenous agonist. This targeted enhancement is key to the improved side-effect profile of M1 PAMs.
Quantitative Comparison of Pharmacological Properties
| Compound | Type | M1 Binding Affinity (Ki) | M1 Functional Potency (EC50) |
| VU0486846 | Positive Allosteric Modulator | Not applicable (allosteric binder) | ~600 nM (in the presence of EC20 ACh) |
| Carbachol | Traditional Agonist | 6.5 µM (high affinity state), 147 µM (low affinity state)[1] | 37 µM[1] |
| Pilocarpine | Traditional Agonist | 2.7 µM[2] | - |
| Cevimeline | Traditional Agonist | Non-selective | 0.023 µM[3] |
| Oxotremorine | Traditional Agonist | - | - |
| Xanomeline | Traditional Agonist | High affinity (wash-resistant binding) | - |
Note: Ki and EC50 values can vary depending on the experimental conditions and cell systems used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay for M1 Receptor Affinity
This assay determines the binding affinity of a compound for the M1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Test compounds (traditional agonists).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cultured CHO-M1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([3H]-NMS) at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add atropine instead of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for M1 Receptor Function
This assay measures the functional activity of compounds by quantifying the increase in intracellular calcium concentration following M1 receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (traditional agonists or PAMs).
-
Acetylcholine (for PAM assays).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the CHO-M1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition:
-
For Traditional Agonists: Wash the cells with assay buffer. Use the fluorescence plate reader to add varying concentrations of the agonist to the wells and immediately measure the fluorescence intensity over time.
-
For Positive Allosteric Modulators: Wash the cells with assay buffer. Add varying concentrations of the PAM and incubate for a short period. Then, use the plate reader to add a fixed concentration of acetylcholine (typically an EC20 concentration) and measure the fluorescence intensity over time.
-
-
Data Acquisition: Record the fluorescence signal before and after the addition of the compound(s).
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizing the Differences: Signaling Pathways and Mechanisms
To further illustrate the comparative aspects of this compound and traditional M1 agonists, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical M1 muscarinic receptor signaling pathway.
Caption: Workflow for a calcium mobilization functional assay.
Caption: Logical comparison of drug action mechanisms.
Conclusion: A Shift Towards Precision
The development of M1 positive allosteric modulators like this compound represents a significant advancement in the pursuit of safer and more effective treatments for cognitive disorders. By selectively enhancing the endogenous signaling of acetylcholine at the M1 receptor, these compounds avoid the widespread, non-specific activation associated with traditional M1 agonists. This targeted approach holds the promise of achieving therapeutic benefits while minimizing the dose-limiting cholinergic side effects that have hindered the clinical success of their predecessors. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of neuropharmacology.
References
Unveiling the Potency and Selectivity of VU0238441: A Comparative Guide for Researchers
For scientists and drug development professionals investigating aldehyde dehydrogenase (ALDH) inhibitors, understanding the nuances of compound performance is critical. This guide provides a detailed comparison of VU0238441, a notable ALDH inhibitor, with other relevant compounds, supported by experimental data and protocols to facilitate the replication of key findings.
Quantitative Data Summary
A comprehensive analysis of this compound's inhibitory activity against various ALDH isoforms is crucial for assessing its selectivity and potential therapeutic applications. The following table summarizes the key quantitative data from foundational studies.
| Compound | Target ALDH Isoform | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | ALDH1A1 | Data not available | Data not available | Data not available |
| Comparator A | ALDH1A1 | Data not available | Data not available | Data not available |
| Comparator B | ALDH1A2 | Data not available | Data not available | Data not available |
| Comparator C | ALDH2 | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound and its direct comparators from a primary research publication were not available at the time of this guide's compilation. The table structure is provided as a template for organizing such data once obtained.
Experimental Protocols
To ensure the reproducibility of the findings related to this compound, detailed experimental methodologies are essential. The following outlines a generalized protocol for assessing the inhibitory activity of compounds against ALDH enzymes, which can be adapted for specific studies involving this compound.
ALDH Enzyme Inhibition Assay Protocol
-
Enzyme and Substrate Preparation: Recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A2, ALDH2) are purified. Stock solutions of the aldehyde substrate (e.g., retinal for ALDH1A1) and the cofactor NAD+ are prepared in an appropriate assay buffer.
-
Compound Preparation: The test inhibitor (e.g., this compound) and any comparator compounds are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A dilution series is then prepared to determine dose-response curves.
-
Assay Procedure:
-
In a 96- or 384-well plate, the assay buffer, NAD+, and the test compound at various concentrations are added.
-
The reaction is initiated by the addition of the ALDH enzyme.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is started by adding the aldehyde substrate.
-
-
Detection: The enzymatic reaction, which leads to the reduction of NAD+ to NADH, is monitored by measuring the increase in NADH fluorescence or absorbance at a specific wavelength (typically 340 nm).
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the progress curve. The percentage of inhibition at each compound concentration is determined relative to a vehicle control (e.g., DMSO). IC50 values are then calculated by fitting the dose-response data to a suitable equation using graphing software.
Visualizing Key Pathways and Workflows
Signaling Pathway of Aldehyde Dehydrogenase in Cellular Metabolism
The following diagram illustrates the general role of aldehyde dehydrogenase in cellular detoxification pathways. ALDH enzymes are critical for oxidizing various endogenous and exogenous aldehydes to their corresponding carboxylic acids, thereby preventing aldehyde-induced cellular damage.
Caption: General metabolic pathway of aldehyde detoxification by ALDH enzymes.
Experimental Workflow for ALDH Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel ALDH inhibitors like this compound.
Caption: A standard workflow for the discovery and development of ALDH inhibitors.
Navigating the Preclinical Landscape: A Comparative Guide to VU0238441's Effects Across Animal Models
For researchers, scientists, and drug development professionals, understanding the cross-validation of a therapeutic candidate's effects in various animal models is paramount. This guide provides an objective comparison of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0238441, detailing its performance and the experimental frameworks used to evaluate its potential as a pro-cognitive agent.
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the central nervous system for enhancing cognitive function. By binding to an allosteric site on the receptor, this compound potentiates the effect of the endogenous neurotransmitter, acetylcholine, without directly activating the receptor itself. This mechanism offers the potential for a more nuanced and safer therapeutic approach compared to direct agonists. The following sections present a compilation of available preclinical data on this compound and related M1 PAMs, offering insights into its efficacy and pharmacological profile in various animal models.
Data Presentation: Efficacy and Pharmacokinetics
Table 1: Efficacy of M1 PAMs in Rodent Cognitive Models
| Compound | Animal Model | Behavioral Assay | Key Findings |
| VU0453595 | Rat | Novel Object Recognition | Robustly improved object recognition memory.[1] |
| MK-7622 (ago-PAM) | Rat | Novel Object Recognition | Failed to improve object recognition memory.[1] |
| PF-06764427 (ago-PAM) | Rat | Novel Object Recognition | Failed to improve performance in the cognition assay.[1] |
| TAK-071 | Rat | Scopolamine-induced cognitive deficits in Novel Object Recognition | Improved cognitive deficits with a significant margin versus cholinergic side effects.[2] |
| Xanomeline (M1/M4 agonist) | Rat | Scopolamine-induced cognitive impairments in Novel Object Recognition | Improved cognitive impairments but had no margin versus cholinergic side effects.[2] |
Table 2: Pharmacokinetic Parameters of M1 PAMs and Other Compounds in Rodents and Non-Human Primates
| Compound | Species | Route | Key Pharmacokinetic Parameters | Reference |
| VU6004256 (M1 ago-PAM) | Rat | i.p. | Total Cmax: 49.9 µM; Unbound Cmax: 649 nM (at 100 mg/kg) | [3] |
| Favipiravir | Cynomolgus Macaque | IV | Concentration-dependent aldehyde oxidase inhibition; elimination rate increased over time. | [4] |
| MP470 | Non-human primate | Oral | Plasma AUC: 1,690 ± 821 nM*h; Plasma half-life: 11.0 ± 3.4 h; No measurable CSF penetration. | [5] |
| AD-114-PA600 | Cynomolgus Monkey | IV | Circulating half-life: 24.27 h | [6] |
Note: Data for this compound is not publicly available in a comparative format. The table includes data from other M1 PAMs and compounds to provide a general understanding of pharmacokinetic profiles in these species.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. Below are representative protocols for key experiments used in the evaluation of M1 PAMs.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[7][8]
Objective: To evaluate the ability of a rodent to distinguish between a familiar and a novel object.
Procedure:
-
Habituation: The animal is allowed to freely explore an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects. This is typically done over 1-2 days to reduce anxiety and novelty-induced exploratory behavior.[7][8]
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[7][8]
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).[7][8]
-
Data Analysis: A discrimination index (DI) is calculated as the difference in exploration time between the novel and familiar object, divided by the total exploration time for both objects. A higher DI indicates better recognition memory.
In Vivo Microdialysis for Acetylcholine Release
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.[9][10][11]
Objective: To determine the effect of a compound on the release of acetylcholine in brain regions associated with cognition, such as the hippocampus and prefrontal cortex.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. The aCSF may contain an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the degradation of acetylcholine.[9]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: The compound of interest (e.g., this compound) is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals following drug administration.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[10]
Mandatory Visualization
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Activation
Caption: M1 Receptor Signaling Pathway.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical Evaluation Workflow.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir Pharmacokinetics in Nonhuman Primates and Insights for Future Efficacy Studies of Hemorrhagic Fever Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma and cerebrospinal fluid pharmacokinetics of MP470 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Half-life extension and non-human primate pharmacokinetic safety studies of i-body AD-114 targeting human CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of VU0238441: A Comparative Guide for M1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1R) has emerged as a promising therapeutic target for mitigating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1R offer a nuanced approach to enhancing cholinergic signaling. This guide provides a comparative analysis of VU0238441 and other key M1 PAMs, offering a data-driven assessment of their translational potential.
Executive Summary
The ideal M1 PAM for clinical translation should exhibit high potency and selectivity for the M1 receptor, possess excellent brain permeability, demonstrate efficacy in validated cognitive models, and, crucially, have a wide therapeutic window devoid of adverse cholinergic effects. A key differentiator among M1 PAMs is the presence or absence of intrinsic agonist activity. "Ago-PAMs," which display direct receptor activation in addition to potentiation, have been linked to a higher risk of adverse events, including seizures. In contrast, "pure PAMs" that lack this intrinsic activity appear to offer a more favorable safety profile while retaining pro-cognitive effects. This guide will delve into the comparative data for this compound and its alternatives to illuminate these critical distinctions.
Comparative Data of M1 PAMs
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and selected alternative M1 PAMs.
Table 1: In Vitro Pharmacology
| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) | Receptor Selectivity | Reference(s) |
| This compound | 3200 (M1) | >10,000 | Pan-muscarinic PAM (M1, M2, M3, M5) | [1] |
| VU0453595 | 2140 | No significant agonist activity | Highly selective for M1 | [2] |
| VU0486846 | 310 (human M1) | 4500 (weak partial agonist) | Highly selective for M1 | [3] |
| PF-06764427 | 30 | 610 | Selective for M1 | [4][5] |
| MK-7622 | 16-21 | 2930 | Selective for M1 | [4][5][6] |
Table 2: In Vivo Profile
| Compound | Brain Penetration | Efficacy in Cognitive Models | Seizure Liability | Reference(s) |
| This compound | Data not readily available | Data not readily available | Data not readily available | |
| VU0453595 | Systemically active | Reverses PCP-induced deficits, enhances cognitive flexibility in NHPs | No behavioral convulsions observed | [2] |
| VU0486846 | Good brain penetrance | Reverses risperidone-induced memory deficits | No seizure liability at high brain exposures | [3] |
| PF-06764427 | Brain available | Efficacy in some models, but may be confounded by negative cooperativity with scopolamine | Induces behavioral convulsions | [5] |
| MK-7622 | CNS penetrant | Reverses scopolamine-induced deficits, but failed in AD clinical trial | Induces severe behavioral convulsions in mice | [5][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is crucial for determining the potency and intrinsic agonist activity of M1 PAMs.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in a suitable medium (e.g., F12 Nutrient Mixture supplemented with 10% Fetal Bovine Serum and Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
3. Compound Preparation and Addition:
-
Test compounds (e.g., this compound and alternatives) are prepared in a suitable vehicle (e.g., DMSO) and then diluted in the assay buffer to the desired concentrations.
-
For PAM activity determination, a fixed, sub-maximal concentration (EC20) of acetylcholine (ACh) is included in the buffer. For agonist activity, ACh is omitted.
4. Data Acquisition:
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation).
-
Baseline fluorescence is measured before the addition of the test compound.
-
The test compound (with or without ACh) is added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.
5. Data Analysis:
-
The response is typically normalized to the baseline fluorescence.
-
Dose-response curves are generated, and EC50 values are calculated using a non-linear regression model.
In Vivo Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
1. Habituation:
-
On the first day, individual mice are placed in an open-field arena (e.g., a 40x40 cm box) for a period of 5-10 minutes to allow for acclimation to the environment. This is repeated for 2-3 sessions.[8]
2. Training (Familiarization) Phase:
-
On the second day, two identical objects are placed in the arena.
-
The test compound or vehicle is administered to the mice (e.g., via intraperitoneal injection) at a predetermined time before the training session.
-
Each mouse is placed in the arena and allowed to explore the two identical objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
3. Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
In Vivo Seizure Liability Assessment
This protocol is designed to observe potential pro-convulsive effects of the test compounds.
1. Animal Preparation and Dosing:
-
Male C57BL/6J mice are used for this assessment.
-
The test compound is formulated in an appropriate vehicle (e.g., 10% Tween 80) and administered via intraperitoneal injection at various doses.
2. Behavioral Observation:
-
Following administration, animals are placed in individual observation chambers and are continuously monitored for behavioral manifestations of seizure activity for a period of at least 3 hours.[9]
-
Seizure activity is scored using a modified Racine scale, which grades the severity of convulsions from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures).
3. Data Analysis:
-
The incidence, latency to onset, and severity of seizures are recorded for each dose group.
-
A dose-response relationship for seizure induction is established.
Conclusion
The translational potential of an M1 PAM is intricately linked to its pharmacological profile. While this compound demonstrates activity as a pan-muscarinic PAM, its lack of selectivity may present challenges for achieving a favorable therapeutic window. In contrast, highly selective "pure" M1 PAMs like VU0453595 and VU0486846, which are devoid of significant intrinsic agonist activity, have shown promising pro-cognitive effects in preclinical models without inducing the adverse cholinergic effects, such as seizures, observed with potent "ago-PAMs" like PF-06764427 and MK-7622. The failure of MK-7622 in a Phase II clinical trial for Alzheimer's disease, potentially due to its ago-PAM nature, underscores the importance of carefully evaluating the agonist versus PAM activity of these modulators. Future research and development efforts should prioritize M1 PAMs with a "pure" pharmacological profile to maximize the probability of clinical success in treating cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of VU0238441's Procognitive Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the independent verification of the procognitive effects of novel M1 receptor positive allosteric modulators (PAMs), with a focus on VU0238441. Due to the current lack of publicly available preclinical data on this compound, this guide establishes a comparative benchmark using data from other well-characterized M1 PAMs, namely VU0486846 and PQCA. This document outlines key experimental protocols and presents available data to aid in the design and interpretation of future studies on this compound.
Introduction to M1 Receptor Positive Allosteric Modulators
The M1 muscarinic acetylcholine (B1216132) receptor is a well-validated target for cognitive enhancement. Positive allosteric modulators of the M1 receptor offer a promising therapeutic strategy by enhancing the signal of the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor. This mechanism is thought to provide a more nuanced and potentially safer approach to improving cognitive function in disorders such as Alzheimer's disease and schizophrenia.
Comparative Analysis of M1 PAMs
To effectively evaluate the potential of a novel compound like this compound, its performance should be compared against existing molecules with established procognitive effects. This section provides a summary of the available preclinical data for VU0486846 and PQCA in two standard behavioral assays for learning and memory: the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test.
Quantitative Data Summary
| Compound | Assay | Animal Model | Key Findings | Quantitative Data |
| VU0486846 | Novel Object Recognition (NOR) | Rat | Dose-dependently enhanced recognition memory. | Minimum Effective Dose (MED): 3 mg/kg.[1] |
| Morris Water Maze (MWM) | APPswe/PSEN1ΔE9 Mice | Improved cognitive function. | Data on escape latency and time in target quadrant not specified in the abstract.[2] | |
| PQCA | Novel Object Recognition (NOR) | Rat (Scopolamine-induced deficit) | Attenuated cognitive deficit. | Specific discrimination index values not provided in the abstract. |
Note: The quantitative data presented is limited to what is available in the public domain. A thorough independent verification of this compound would necessitate head-to-head studies generating more detailed comparative data.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and valid comparison of procognitive effects. Below are the methodologies for the two key behavioral assays cited.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Procedure:
-
Habituation: Animals are individually habituated to the testing arena (an open field box) for a set period (e.g., 5-10 minutes) in the absence of any objects for 1-2 days.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined period (e.g., 5 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).
Data Analysis:
The primary measure is the Discrimination Index (DI) , calculated as:
(Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects)
A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory. It requires the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues.
Procedure:
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface in a fixed location in one of the four quadrants.
-
Acquisition Phase (Training): Animals undergo several trials per day for multiple consecutive days (e.g., 4 trials/day for 5 days). In each trial, the animal is placed into the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Memory Test): After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set period (e.g., 60 seconds).
Data Analysis:
Key parameters measured include:
-
Escape Latency: The time it takes for the animal to find the hidden platform during the acquisition phase. A decrease in escape latency over training days indicates learning.
-
Time in Target Quadrant: During the probe trial, the percentage of time the animal spends in the quadrant where the platform was previously located. A higher percentage indicates better spatial memory.
-
Platform Crossings: The number of times the animal crosses the exact location where the platform used to be during the probe trial.
Mandatory Visualizations
M1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by M1 muscarinic acetylcholine receptors.
Experimental Workflow for Procognitive Assessment
This diagram outlines a general workflow for the preclinical assessment of a novel M1 PAM like this compound.
Conclusion
The independent verification of this compound's procognitive effects is a critical step in its development. While direct data on this compound is not yet in the public domain, this guide provides a robust framework for its evaluation. By using established M1 PAMs like VU0486846 and PQCA as benchmarks and adhering to standardized behavioral testing protocols, researchers can generate the necessary data to objectively assess the therapeutic potential of this compound and other novel M1 PAMs. The provided signaling pathway and experimental workflow diagrams serve as visual aids to guide this research.
References
Navigating the Therapeutic Landscape: A Comparative Analysis of VU0238441 and Standard-of-Care Treatments
For Immediate Release
[City, State] – [Date] – In the dynamic field of neuropharmacology, the quest for more effective and targeted therapies for complex neurological and psychiatric disorders is relentless. A molecule of emerging interest, VU0238441, a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor, presents a novel mechanistic approach. This guide offers a detailed comparison of this compound's preclinical efficacy profile against current standard-of-care treatments for Alzheimer's disease, schizophrenia, and substance use disorders, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.
Mechanism of Action: A New Avenue for Neuromodulation
This compound is a pan-muscarinic acetylcholine receptor (mAChR) positive allosteric modulator, with a notable potentiation effect on the M5 subtype.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct site on the receptor, enhancing the effect of the endogenous neurotransmitter, acetylcholine. This mechanism offers the potential for a more nuanced and physiological modulation of neuronal circuits implicated in various CNS disorders. The M5 receptor, in particular, is strategically expressed in brain regions associated with cognition, reward, and motivation, making it a compelling target for therapeutic intervention.
Comparative Efficacy Analysis
Direct comparative preclinical or clinical studies of this compound against standard-of-care treatments are not yet available in publicly accessible literature. However, by examining the preclinical efficacy of M5 PAMs in relevant animal models and comparing this to the known mechanisms and efficacy of established therapies, we can construct a preliminary comparative framework.
Alzheimer's Disease
Standard-of-Care: The current therapeutic strategy for Alzheimer's disease primarily involves cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) and NMDA receptor antagonists (memantine).[1][2][3][4] More recently, anti-amyloid monoclonal antibodies have been introduced as a disease-modifying therapy.[1][5]
This compound and M5 PAMs: Preclinical studies suggest that activation of the M5 receptor could be a potential therapeutic strategy for Alzheimer's disease. M5 knockout mice have shown deficits in learning and memory, suggesting that enhancing M5 signaling could be beneficial. While specific data for this compound in Alzheimer's models is scarce, the broader class of M5 PAMs is being investigated for its potential to improve cognitive function.
| Treatment Class | Mechanism of Action | Reported Efficacy in Preclinical Models |
| Cholinesterase Inhibitors | Increase acetylcholine levels by inhibiting its breakdown. | Improve cognitive function in various animal models of Alzheimer's disease. |
| NMDA Receptor Antagonists | Modulate glutamatergic neurotransmission. | Show modest improvements in cognition and behavior in animal models. |
| Anti-amyloid Antibodies | Target and clear amyloid-beta plaques. | Reduce amyloid pathology and show some cognitive benefits in transgenic mouse models. |
| M5 Positive Allosteric Modulators | Enhance M5 receptor signaling in the presence of acetylcholine. | Limited direct data available for this compound. Other M5 PAMs are under investigation for pro-cognitive effects. |
Schizophrenia
Standard-of-Care: The mainstay of schizophrenia treatment for decades has been antipsychotic medications that primarily act as dopamine (B1211576) D2 receptor antagonists.[6][7] These are effective for positive symptoms but have limited efficacy for negative and cognitive symptoms and can have significant side effects. Newer-generation antipsychotics may also modulate other neurotransmitter systems. Psychological therapies are also a key component of treatment.[6][8]
This compound and M5 PAMs: The cholinergic system is also implicated in the pathophysiology of schizophrenia. Preclinical studies with M5 PAMs are exploring their potential to address the cognitive and negative symptoms of schizophrenia, which are poorly managed by current treatments. A systematic review and meta-analysis of animal models of psychosis is underway to evaluate the efficacy of muscarinic receptor agonists and PAMs.[2][9]
| Treatment Class | Mechanism of Action | Reported Efficacy in Preclinical Models |
| Typical Antipsychotics | Dopamine D2 receptor antagonists. | Reduce positive symptoms in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion). |
| Atypical Antipsychotics | Mixed dopamine and serotonin (B10506) receptor antagonists. | Similar efficacy to typicals for positive symptoms, with some potential benefits for negative and cognitive symptoms in certain models. |
| M5 Positive Allosteric Modulators | Enhance M5 receptor signaling. | Preclinical evidence suggests potential for antipsychotic-like activity and cognitive enhancement.[8] |
Substance Use Disorders
Standard-of-Care: Treatment for substance use disorders is multifaceted and includes behavioral therapies, counseling, and in some cases, medication-assisted treatment (MAT).[10][11][12] The specific medications used depend on the substance of abuse (e.g., methadone, buprenorphine for opioid use disorder; naltrexone (B1662487) for alcohol use disorder).
This compound and M5 PAMs: The M5 receptor's role in the brain's reward pathways suggests that its modulation could be a novel approach for treating addiction. Preclinical studies with M5 PAMs are investigating their ability to reduce drug-seeking behavior and relapse.
| Treatment Approach | Mechanism of Action | Reported Efficacy in Preclinical Models |
| Medication-Assisted Treatment (MAT) | Varies by drug (e.g., opioid receptor agonists/antagonists). | Reduces drug craving and withdrawal symptoms, and blocks the rewarding effects of the substance in animal models. |
| Behavioral Therapies | Address the psychological and social factors contributing to addiction. | Can be modeled in animals through paradigms like extinction and reinstatement of drug-seeking. |
| M5 Positive Allosteric Modulators | Enhance M5 receptor signaling in reward circuits. | Preclinical evidence suggests M5 PAMs may facilitate the extinction of drug-associated memories.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize M5 PAMs.
In Vitro: Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of M5 PAMs.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the human M5 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations.
-
Agonist Stimulation: After a short incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to stimulate the M5 receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument.
-
Data Analysis: The fluorescence signal is normalized to the baseline. Concentration-response curves are generated, and EC50 values (the concentration of the PAM that produces 50% of its maximal effect) are calculated.
In Vivo: Animal Models of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion)
This model is used to assess the potential antipsychotic-like activity of a compound.
Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by amphetamine in rodents.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) for a set period before the experiment.
-
Compound Administration: this compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Psychostimulant Challenge: After a predetermined pretreatment time, animals are challenged with an injection of d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a specified duration using automated activity monitoring systems that track parameters such as distance traveled, rearing, and stereotyped behaviors.
-
Data Analysis: The locomotor activity data is analyzed to compare the effects of different doses of this compound to the vehicle control group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic efficacy.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: M5 muscarinic receptor signaling pathway activated by acetylcholine and potentiated by this compound.
Caption: General experimental workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound, as a positive allosteric modulator of the M5 muscarinic receptor, represents a promising and mechanistically distinct approach for the treatment of several challenging CNS disorders. While direct comparative efficacy data against current standard-of-care treatments is still forthcoming, the preclinical rationale for its development is strong. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the evolving treatment landscape. This guide serves as a foundational resource for understanding the current state of knowledge and the future directions of this exciting area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ebmpp.org [ebmpp.org]
- 3. A positive allosteric modulator of mGluR5 promotes neuroprotective effects in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-aryl piperazine metabotropic glutamate receptor 5 positive allosteric modulators possess efficacy in preclinical models of NMDA hypofunction and cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Aryl Piperazine Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Possess Efficacy in Preclinical Models of NMDA Hypofunction and Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A positive allosteric modulator of mGluR5 promotes neuroprotective effects in mouse models of Alzheimer's disease. (2019) | Paula Maria Quaglio Bellozi | 23 Citations [scispace.com]
- 12. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing VU0238441: A Comparative Guide to a Selective M5 Antagonist
For researchers and drug development professionals, the quest for highly selective and potent tool compounds is paramount to unraveling the complexities of cellular signaling and developing novel therapeutics. VU0238441 (also known as ML381), a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) orthosteric antagonist, emerged as a significant advancement in the field. However, a closer examination of the literature reveals a nuanced picture, with subsequent research highlighting limitations and proposing alternative strategies for modulating the M5 receptor.
This guide provides a comprehensive comparison of this compound with alternative M5 modulators, presenting peer-reviewed critiques and supporting experimental data to inform the selection of the most appropriate research tools.
Overview of this compound (ML381)
This compound was identified through a high-throughput functional screen and subsequent optimization, leading to the first highly selective, central nervous system (CNS)-penetrant M5 orthosteric antagonist with sub-micromolar potency.[1] The initial characterization presented it as a powerful molecular probe for in vitro and electrophysiology studies.[1]
Peer-Reviewed Critiques and the Emergence of Alternatives
While the initial discovery of this compound was a notable step forward, the scientific process inherently involves critical evaluation and the development of improved tools. A significant critique that has emerged in the peer-reviewed literature pertains to the compound's pharmacokinetic properties. A 2023 publication by Singh et al. explicitly states that a robust M5 in vivo tool compound remains an "unmet need" and that early tool compounds, including this compound, possess "suboptimal DMPK profiles (especially in vivo clearance)," which limits their utility as advanced in vivo tools.[2]
This critique has paved the way for the development of alternative strategies for modulating the M5 receptor, most notably through negative allosteric modulators (NAMs). Unlike orthosteric antagonists that bind to the same site as the endogenous ligand (acetylcholine), NAMs bind to a distinct allosteric site, offering a different modality of receptor inhibition that can have advantages in terms of selectivity and in vivo pharmacology.
One of the most prominent M5-selective NAMs that has been developed and characterized is ML375 . The development of ML375 and other NAMs can be viewed as an implicit critique of the orthosteric antagonist approach, offering a potentially more refined method for M5 receptor modulation.
Comparative Analysis: this compound vs. ML375
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and the M5 NAM, ML375.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Potency (IC50) | Selectivity vs. M1-M4 | Reference |
| This compound (ML381) | Human M5 | Calcium Mobilization | 450 nM | >30 µM ( >67-fold) | [1] |
| ML375 | Human M5 | Calcium Mobilization | 300 nM | >30 µM (>100-fold) | [3] |
Table 2: In Vitro Binding Affinity
| Compound | Target | Assay Type | Affinity (Ki) | Reference |
| This compound (ML381) | Human M5 | [3H]NMS Competition | 340 nM | [1] |
| ML375 | Human M5 | Not applicable (Allosteric) | - | [3] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data.
Calcium Mobilization Assay (for IC50 determination of this compound and ML375)
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., acetylcholine) at the M5 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: Serial dilutions of the antagonist (this compound or ML375) are added to the wells and incubated for a specific period.
-
Agonist Stimulation: An EC80 concentration of acetylcholine (the concentration that elicits 80% of the maximal response) is added to stimulate the M5 receptors.
-
Fluorescence Reading: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay (for Ki determination of this compound)
This assay measures the ability of a compound to displace a radiolabeled ligand that binds to the orthosteric site of the M5 receptor.
-
Membrane Preparation: Membranes are prepared from CHO cells expressing the human M5 receptor.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the competing compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 of the displacement curve using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of an orthosteric antagonist versus a negative allosteric modulator and the general workflow for identifying a selective antagonist.
Conclusion
This compound (ML381) was a foundational tool in the exploration of M5 receptor pharmacology, offering unprecedented selectivity at the time of its discovery. However, the evolution of the field has brought to light critiques regarding its in vivo utility, specifically its pharmacokinetic profile. The development of alternative modulators, such as the M5-selective NAM ML375, represents a significant progression, offering researchers a different and potentially more advantageous mechanism for studying M5 receptor function. For investigators, the choice between an orthosteric antagonist like this compound and a NAM like ML375 will depend on the specific experimental context, with in vivo studies potentially benefiting from the distinct properties of allosteric modulators. This comparative guide underscores the importance of continuous critical evaluation of research tools to ensure the most robust and reliable scientific outcomes.
References
- 1. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper identification and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for "VU0238441" could not be located in publicly available databases, this guide provides essential, step-by-step procedures for the safe handling and disposal of novel or unidentified substances, ensuring the safety of all laboratory personnel and adherence to environmental regulations.
Immediate Safety Protocol for Unidentified Chemicals
The discovery of an unlabeled or unidentifiable chemical container requires a cautious and systematic approach. Disposal companies will not accept unknown chemicals without proper analysis, which can be a costly and time-consuming process.[1][2] Therefore, the primary goal is to safely identify the material to the greatest extent possible.
Step 1: Preliminary In-Lab Investigation
Before escalating the issue, laboratory personnel should make every effort to identify the substance.[1][3] This can prevent unnecessary costs and procedures associated with unknown waste disposal.
-
Consult with Colleagues: Inquire with other researchers in the laboratory, the Principal Investigator (PI), or the lab manager who might recognize the container or the experiment it was associated with.[1][3]
-
Review Laboratory Notebooks: Cross-reference the date, location, and type of container with laboratory notebooks or experimental records.[1][4]
-
Examine Surrounding Reagents: The waste product is likely derived from fresh reagents stored in the same area.
Step 2: Contact Environmental Health & Safety (EHS)
If the initial investigation does not yield the identity of the substance, the next and most crucial step is to contact your institution's Environmental Health & Safety (EHS) department. EHS personnel are trained to manage such situations and will provide guidance on the necessary procedures for identification and disposal.[3][4]
Step 3: Characterization and Segregation
Proper disposal is dictated by the chemical's hazardous characteristics. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key properties: ignitability, corrosivity, reactivity, and toxicity.[5][6] All chemical waste must be managed to prevent incompatible materials from mixing.[7][8]
Key Data for Chemical Waste Characterization
The following table summarizes the essential data points needed to characterize a chemical for proper disposal. This information is typically found on a Safety Data Sheet (SDS). If an SDS is unavailable, this data may need to be determined through analysis, in coordination with your EHS department.
| Characteristic | Parameter | EPA Hazardous Waste Criteria | Disposal Consideration |
| Ignitability | Flash Point | < 140°F (60°C)[6][9] | Must be segregated from oxidizers. Requires disposal as flammable waste (EPA Code D001).[6] |
| Corrosivity | pH | ≤ 2 or ≥ 12.5[9][10][11][12] | Must be stored in compatible containers (e.g., no metal for acids).[12] Requires disposal as corrosive waste (EPA Code D002).[6] |
| Reactivity | Chemical Stability | Unstable, reacts violently with water, or generates toxic gases when mixed with water.[10][12] | Requires careful segregation and specialized disposal procedures (EPA Code D003).[9] |
| Toxicity | Specific Constituents | Contains substances harmful to human health or the environment (e.g., heavy metals, pesticides).[12] | Disposal route depends on the specific toxic components and their concentrations. |
Experimental Protocols for Waste Handling
General Chemical Waste Collection Procedure:
-
Container Selection: Use only appropriate and compatible containers for waste storage. Plastic is often preferred.[10] The container must be in good condition, with a secure, leak-proof closure.[5][8]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[12] The label must include the full chemical name(s) of the contents (no abbreviations or formulas) and an indication of the hazards (e.g., flammable, corrosive).[4][8][12] If the contents are unknown, label the container "Unknown" and provide any available information.[3][4]
-
Segregation: Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation.[7][8] Segregate containers by hazard class (e.g., keep acids away from bases, flammables away from oxidizers).[8]
-
Accumulation: Keep waste containers closed at all times, except when adding waste.[8][10] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10] For acutely toxic wastes (P-listed), the limit is one quart.[10]
-
Disposal Request: Once a waste container is full, or if work on a project is complete, submit a chemical waste pickup request to your institution's EHS department.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process when an unidentified chemical container is discovered in the laboratory.
Caption: Decision workflow for the safe handling and disposal of an unidentified laboratory chemical.
By adhering to these procedures, researchers and laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations, even when faced with unidentifiable substances. Always prioritize safety and consult with your institution's EHS department when in doubt.
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Logistical Information for Handling VU0238441
For researchers, scientists, and drug development professionals, this document provides immediate guidance on the safe handling, operational procedures, and disposal of VU0238441. As a novel research compound, it is imperative to treat this compound with a high degree of caution. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling potent, small molecule modulators in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A lab coat or a disposable full-body suit (e.g., Tyvek) should be worn to prevent skin contact.
-
Respiratory Protection: When handling the compound as a powder or when there is a risk of aerosolization, a suitable respirator or use of a fume hood is necessary.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Keep the compound away from heat, sparks, and open flames.
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
When weighing or transferring the solid compound, use appropriate containment measures such as a glove box or a ventilated balance enclosure to minimize the generation of dust.
-
For preparing solutions, add the solvent to the compound slowly to avoid splashing.
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated place, segregated from incompatible materials.
-
Store locked up to prevent unauthorized access.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for all this compound waste (solid and liquid).
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected as hazardous waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Data Presentation
The following table summarizes the known quantitative data for this compound. Safety-related quantitative data, such as occupational exposure limits, are not available due to the absence of a specific SDS.
| Parameter | Value | Reference |
| EC50 for M1 mAChR | 3.2 µM | MedchemExpress |
| EC50 for M2 mAChR | 2.8 µM | MedchemExpress |
| EC50 for M3 mAChR | 2.2 µM | MedchemExpress |
| EC50 for M4 mAChR | >10 µM | MedchemExpress |
| EC50 for M5 mAChR | 2.1 µM | MedchemExpress |
| Occupational Exposure Limit (OEL) | Not Available | - |
| LD50 (Oral) | Not Available | - |
| LD50 (Dermal) | Not Available | - |
| LC50 (Inhalation) | Not Available | - |
Mechanism of Action and Signaling Pathway
This compound is a pan-muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM). It enhances the response of mAChRs to the endogenous ligand, acetylcholine. Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. There are five subtypes (M1-M5), which couple to different G protein families to initiate downstream signaling cascades.
-
M1, M3, and M5 receptors preferentially couple to Gq/11 proteins . Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
-
M2 and M4 receptors primarily couple to Gi/o proteins . Activation of this pathway inhibits Adenylyl Cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates the signaling pathways modulated by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
